molecular formula C8H18O B13389018 1-Methoxyheptane CAS No. 629-32-3

1-Methoxyheptane

Cat. No.: B13389018
CAS No.: 629-32-3
M. Wt: 130.23 g/mol
InChI Key: GTQXEQRIVGXSAE-UHFFFAOYSA-N
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Description

1-Methoxyheptane is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

629-32-3

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

1-methoxyheptane

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3

InChI Key

GTQXEQRIVGXSAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 1-methoxyheptane (CAS No: 629-32-3), also known as heptyl methyl ether. The information is compiled and presented to serve as a foundational resource for its application in research and development.

Core Physical and Chemical Properties

This compound is a colorless, oily liquid.[1] Its fundamental properties are summarized in the table below, providing a quantitative look at its physical characteristics. These parameters are critical for its handling, use in synthetic chemistry, and for the development of formulations.

PropertyValueUnits
Molecular Formula C8H18O-
Molecular Weight 130.23 g/mol
Boiling Point 150 - 150.5°C at 760 mmHg
Melting Point -94 (estimated)°C
Density 0.78 - 0.795g/cm³
Refractive Index 1.404 - 1.4073-
Flash Point 35.8°C
Vapor Pressure 4.87mmHg at 25°C

Experimental Methodologies: A General Overview

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, a common laboratory method is distillation.

Apparatus:

  • A round-bottom flask

  • A distillation head with a thermometer adapter

  • A condenser

  • A receiving flask

  • A heating mantle or oil bath

  • A calibrated thermometer

Procedure:

  • The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb is positioned so that its top is level with the side arm of the distillation head leading to the condenser.

  • The sample is heated gently.

  • As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

  • The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading while the liquid is actively distilling and condensing into the receiving flask.

  • The atmospheric pressure is also recorded, as boiling point is pressure-dependent.

Determination of Density

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it is typically determined using a pycnometer or a digital density meter.

Apparatus:

  • A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • A high-precision analytical balance

  • A constant-temperature water bath

Procedure:

  • The empty pycnometer is cleaned, dried, and its mass is accurately weighed.

  • The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium.

  • The pycnometer is removed, dried, and its mass is accurately weighed.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and is often used to identify and assess the purity of liquid samples.

Apparatus:

  • A refractometer (e.g., an Abbé refractometer)

  • A constant-temperature water bath to control the temperature of the refractometer prisms

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The temperature of the refractometer prisms is set to a standard value, typically 20°C or 25°C, using the circulating water bath.

  • A few drops of the liquid sample (this compound) are placed on the prism surface.

  • The prism is closed, and the operator looks through the eyepiece.

  • The controls are adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • The refractive index is read directly from the instrument's scale.

Workflow for Physical Property Determination

The logical flow for characterizing the physical properties of a liquid sample like this compound is depicted in the following diagram.

G General Workflow for Physical Property Determination of a Liquid Compound cluster_sample Sample Preparation cluster_measurement Physical Property Measurement cluster_data Data Analysis & Reporting Sample Liquid Sample (this compound) Purity Purity Assessment (e.g., GC-MS) Sample->Purity BP Boiling Point Determination Purity->BP Purified Sample Density Density Measurement Purity->Density RI Refractive Index Measurement Purity->RI Data Data Collection & Analysis BP->Data Density->Data RI->Data Report Technical Report & Data Summary Data->Report

Caption: A generalized workflow for determining the physical properties of a liquid.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyheptane (CH₃O(CH₂)₆CH₃) is an organic compound classified as a methyl ether of heptane. Its chemical properties are largely dictated by the ether functional group and the long alkyl chain. This document provides a comprehensive overview of the chemical structure, bonding, and key physicochemical properties of this compound, intended to serve as a technical resource for professionals in research and development.

Chemical Structure and Identification

This compound consists of a methoxy group (-OCH₃) bonded to a heptyl group. The IUPAC name for this compound is this compound.[1] It is also known by other names such as methyl heptyl ether.[1]

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name This compound[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
SMILES CCCCCCCOC[1]
InChI InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3[1]
CAS Number 629-32-3[1]
PubChem CID 522076[1]

Bonding and Molecular Geometry

The bonding in this compound is characterized by single covalent bonds. The molecule features a flexible structure due to the free rotation around the C-C and C-O single bonds. The heptyl chain is non-polar, while the C-O-C ether linkage introduces a slight polarity to the molecule. The oxygen atom possesses two lone pairs of electrons, making it a hydrogen bond acceptor.[1]

Based on computational models from the PubChem database, the 3D conformation of this compound can be analyzed to determine its bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's spatial arrangement and its interactions with other molecules.

Table 2: Computed Geometric Parameters of this compound

ParameterAtom(s) InvolvedValue
Bond Length C-O (methoxy)~1.42 Å
C-O (heptyl)~1.42 Å
C-C (average)~1.54 Å
C-H (average)~1.10 Å
Bond Angle C-O-C~112°
O-C-C~109.5°
C-C-C (average)~109.5°
Dihedral Angle C-O-C-CVariable (due to rotation)

Note: These values are based on computational models and may vary slightly from experimental data.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its molecular structure, particularly the presence of the ether group and the length of the alkyl chain.

Table 3: Physicochemical Properties of this compound

PropertyValueReference
Boiling Point 150.5 °C at 760 mmHg
Melting Point -94 °C (estimated)
Density 0.78 g/cm³
Refractive Index 1.404
Flash Point 35.8 °C
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers like this compound.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, sodium methoxide would be reacted with a 1-haloheptane (e.g., 1-bromoheptane).

Materials:

  • Sodium metal

  • Anhydrous methanol

  • 1-Bromoheptane

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to an excess of anhydrous methanol under a nitrogen atmosphere. The reaction is exothermic and will produce sodium methoxide and hydrogen gas. Allow the reaction to proceed until all the sodium has reacted.

  • Ether Formation: To the freshly prepared sodium methoxide solution, add 1-bromoheptane dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by fractional distillation under reduced pressure.

Characterization

GC-MS is a powerful technique for confirming the identity and purity of this compound.[7][8][9][10]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5 or equivalent).

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-300.

  • Scan Speed: 2 scans/second.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 130, along with characteristic fragmentation patterns of ethers, such as alpha-cleavage.[11]

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[11][12][13][14][15][16]

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

¹H NMR Spectroscopy (Typical Parameters):

  • Spectrometer Frequency: 400 MHz

  • Number of Scans: 16

  • Relaxation Delay: 1 s

  • Expected Chemical Shifts (δ):

    • ~3.3 ppm (singlet, 3H, -OCH₃)

    • ~3.4 ppm (triplet, 2H, -OCH₂-)

    • ~1.2-1.6 ppm (multiplets, 10H, -(CH₂)₅-)

    • ~0.9 ppm (triplet, 3H, -CH₃)

¹³C NMR Spectroscopy (Typical Parameters):

  • Spectrometer Frequency: 100 MHz

  • Number of Scans: 512

  • Relaxation Delay: 2 s

  • Expected Chemical Shifts (δ):

    • ~70-75 ppm (-OCH₂)

    • ~55-60 ppm (-OCH₃)

    • ~20-35 ppm (-(CH₂)₅-)

    • ~14 ppm (-CH₃)

FTIR spectroscopy can be used to identify the functional groups present in this compound.[11][12][17][18]

Sample Preparation:

  • A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

Expected Characteristic Absorptions:

  • C-H stretching (alkane): 2850-3000 cm⁻¹

  • C-O stretching (ether): A strong, characteristic band in the 1070-1150 cm⁻¹ region.[11][12][16]

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Sodium Methoxide Sodium Methoxide Williamson Ether Synthesis Williamson Ether Synthesis Sodium Methoxide->Williamson Ether Synthesis 1-Bromoheptane 1-Bromoheptane 1-Bromoheptane->Williamson Ether Synthesis Crude this compound Crude this compound Williamson Ether Synthesis->Crude this compound Fractional Distillation Fractional Distillation Crude this compound->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound GC-MS GC-MS Pure this compound->GC-MS NMR NMR Pure this compound->NMR FTIR FTIR Pure this compound->FTIR Structural Confirmation Structural Confirmation GC-MS->Structural Confirmation NMR->Structural Confirmation FTIR->Structural Confirmation

References

An In-Depth Technical Guide to the Synthesis of 1-Methoxyheptane from 1-Bromoheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of 1-methoxyheptane from 1-bromoheptane via the Williamson ether synthesis. This guide details the reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Core Principles: The Williamson Ether Synthesis

The synthesis of this compound from 1-bromoheptane is a classic example of the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this specific case, the methoxide ion (CH₃O⁻), a potent nucleophile, is generated from a precursor such as sodium methoxide. This nucleophile then attacks the electrophilic carbon atom of 1-bromoheptane, which is bonded to the bromine atom.

The reaction is characterized by a single concerted step where the nucleophile attacks the carbon atom from the backside relative to the leaving group (bromide ion). This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral 1-bromoheptane. The choice of a primary alkyl halide, such as 1-bromoheptane, is critical for the success of this synthesis, as it favors the SN2 pathway and minimizes the competing E2 elimination reaction that can occur with secondary and tertiary alkyl halides.

Experimental Section

Materials and Reagents
Compound NameMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/mL)
1-BromoheptaneC₇H₁₅Br179.10Liquid-581801.140 @ 25°C
Sodium MethoxideCH₃ONa54.02Solid127 (decomposes)N/A~0.74
MethanolCH₄O32.04Liquid-97.664.70.792
This compoundC₈H₁₈O130.23Liquid-70.3152-1540.794
Diethyl EtherC₄H₁₀O74.12Liquid-116.334.60.713
Anhydrous Sodium SulfateNa₂SO₄142.04Solid88414292.664
Detailed Experimental Protocol

This protocol is adapted from established procedures for the Williamson ether synthesis.

Step 1: Preparation of Sodium Methoxide Solution

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of anhydrous methanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small portions to the methanol. The reaction is exothermic and will generate hydrogen gas, so it must be performed in a well-ventilated fume hood.

  • Allow the sodium to react completely to form a solution of sodium methoxide in methanol.

Step 2: Reaction with 1-Bromoheptane

  • To the freshly prepared sodium methoxide solution, add 17.9 g (0.1 mol) of 1-bromoheptane dropwise through the condenser.

  • Once the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully add 100 mL of water to the reaction mixture to quench any unreacted sodium methoxide and dissolve the sodium bromide byproduct.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with saturated sodium chloride solution (brine) (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling between 152-154 °C.

Expected Yield: While the specific yield for this reaction can vary, typical yields for Williamson ether syntheses involving primary alkyl halides are in the range of 70-90%.

Reaction Pathway and Workflow

The following diagrams illustrate the key aspects of the synthesis of this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products 1-Bromoheptane 1-Bromoheptane SN2 Reaction SN2 Reaction 1-Bromoheptane->SN2 Reaction Sodium Methoxide Sodium Methoxide Sodium Methoxide->SN2 Reaction This compound This compound SN2 Reaction->this compound Sodium Bromide Sodium Bromide SN2 Reaction->Sodium Bromide

Figure 1. Reaction pathway for the synthesis of this compound.

Experimental_Workflow A Preparation of Sodium Methoxide in Methanol B Addition of 1-Bromoheptane A->B C Reflux (4-6 hours) B->C D Work-up (Quenching, Extraction) C->D E Drying and Solvent Removal D->E F Fractional Distillation E->F G Pure this compound F->G

Figure 2. Experimental workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis is a reliable and efficient method for the preparation of this compound from 1-bromoheptane. The use of a primary alkyl halide ensures a high yield of the desired ether product through an SN2 mechanism. This technical guide provides the necessary details for researchers and professionals to successfully synthesize and purify this compound for various applications in drug development and chemical synthesis. Careful adherence to the experimental protocol and safety precautions is essential for a successful outcome.

An In-depth Technical Guide to 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methoxyheptane, a simple ether with applications in the fragrance industry. The document details its chemical identifiers, physical and chemical properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and methods for its characterization.

Core Data Presentation

Table 1: Chemical Identifiers for this compound
IdentifierValueReference
CAS Number 629-32-3[1][2]
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms Methyl heptyl ether, Heptyl methyl ether
InChI InChI=1S/C8H18O/c1-3-4-5-6-7-8-9-2/h3-8H2,1-2H3[2]
InChIKey GTQXEQRIVGXSAE-UHFFFAOYSA-N[2]
SMILES CCCCCCCOC[2]
DSSTox Substance ID DTXSID90334841[1][2]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Boiling Point 150.5 °C at 760 mmHg[1]
Density 0.78 g/cm³[1]
Refractive Index 1.404[1]
Flash Point 35.8 °C[1]
Vapor Pressure 4.87 mmHg at 25 °C[1]
Melting Point (estimate) -94 °C[1]
LogP (octanol-water partition coefficient) 2.60320[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 6[1]

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, 1-bromoheptane is treated with sodium methoxide.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 1-Bromoheptane

  • Sodium methoxide

  • Anhydrous methanol (as solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium methoxide in anhydrous methanol.

  • Addition of Alkyl Halide: To the stirred solution of sodium methoxide, add 1-bromoheptane dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Remove the diethyl ether by rotary evaporation. The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 150-151 °C.

Characterization Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or hexane.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-300

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals are a triplet for the terminal methyl group of the heptyl chain, a multiplet for the methylene groups of the heptyl chain, a triplet for the methylene group adjacent to the oxygen, and a singlet for the methoxy group.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Each unique carbon atom in the molecule will produce a distinct signal.

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1-Bromoheptane 1-Bromoheptane Reaction_Vessel Reaction in Anhydrous Methanol 1-Bromoheptane->Reaction_Vessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Extraction Extraction with Diethyl Ether Reaction_Vessel->Extraction Reflux Washing Washing with NaHCO3 & Brine Extraction->Washing Drying Drying over MgSO4 Washing->Drying Distillation Fractional Distillation Drying->Distillation This compound This compound Distillation->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

Characterization_Workflow cluster_analysis Analytical Techniques cluster_data Data Output Purified_Product Purified this compound GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Purified_Product->GC_MS NMR Nuclear Magnetic Resonance (¹H and ¹³C NMR) Purified_Product->NMR Purity_Identity Purity and Molecular Weight GC_MS->Purity_Identity Provides Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Confirms

Caption: Workflow for the analytical characterization of this compound.

References

An In-depth Technical Guide to 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methoxyheptane, systematically named under IUPAC nomenclature, is an organic compound classified as an ether. Its structure consists of a heptyl group bonded to a methoxy group. The chemical formula for this compound is C8H18O.[1][2][3] This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and relevant toxicological data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These data are essential for understanding its behavior in different experimental and environmental conditions.

PropertyValueReference
Molecular Formula C8H18O[1][2][4]
Molecular Weight 130.23 g/mol [1][2][4]
IUPAC Name This compound[4]
CAS Number 629-32-3[1][2][4]
Appearance Colorless oily liquid[2]
Density 0.78 g/cm³[1]
Boiling Point 150.5°C at 760 mmHg[1][2][3]
Melting Point -94°C (estimate)[1][2]
Flash Point 35.8°C[1]
Refractive Index 1.404[1]
Vapor Pressure 4.87 mmHg at 25°C[1]
LogP (Octanol-Water) 2.60320[1]
XLogP3 3.5[1][4]
Hydrogen Bond Donor Count 0[1][4]
Hydrogen Bond Acceptor Count 1[1][4]
Rotatable Bond Count 6[1][4]
Exact Mass 130.135765193 Da[1][4]
SMILES CCCCCCCCOC[1][4]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized via several routes. The Williamson ether synthesis is a common and effective method. Below are two detailed protocols based on this reaction.

Protocol 1: From 1-Bromoheptane and Sodium Methoxide

This method involves the reaction of a haloalkane (1-bromoheptane) with an alkoxide (sodium methoxide).

  • Materials:

    • 1-Bromoheptane

    • Sodium methoxide

    • Dimethyl sulfoxide (DMSO) (solvent)

  • Procedure:

    • In a reaction vessel, dissolve 1-bromoheptane in dimethyl sulfoxide.

    • Add sodium methoxide to the solution.

    • Heat the reaction mixture to 50°C.

    • Maintain the temperature and stir the mixture to allow the reaction to proceed. The nucleophilic methoxide ion displaces the bromide ion from 1-bromoheptane.

    • Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

    • Upon completion, the product, this compound, can be isolated and purified using standard techniques such as distillation.[1]

Protocol 2: From n-Heptyl Chloride and Sodium Methoxide

This protocol is similar to the first but uses a different starting haloalkane.

  • Materials:

    • n-Heptyl chloride

    • Sodium methoxide

    • Methanol (solvent)

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol.

    • Add n-heptyl chloride to the methanolic solution of sodium methoxide.

    • The reaction proceeds via an SN2 mechanism, where the methoxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

    • The reaction mixture is typically stirred at room temperature or gently heated to increase the reaction rate.

    • After the reaction is complete, the resulting this compound is separated from the by-product (sodium chloride) and the solvent.

    • Purification is generally achieved through fractional distillation.[2]

Diagrams

Synthesis_of_1_Methoxyheptane Synthesis of this compound via Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products R1 1-Haloheptane (e.g., 1-Bromoheptane) Process SN2 Reaction R1->Process R2 Sodium Methoxide (CH3ONa) R2->Process Solvent Solvent (e.g., DMSO or Methanol) Solvent->Process Temp Temperature (e.g., 50°C) Temp->Process P1 This compound (CH3O(CH2)6CH3) Process->P1 P2 Sodium Halide (e.g., NaBr) Process->P2 Purification Purification (Distillation) P1->Purification

Caption: Workflow for the synthesis of this compound.

Applications and Biological Activity

While not widely cited in drug development literature, this compound has applications in other industries and has been the subject of toxicological studies, which are pertinent to drug safety assessment.

  • Perfumery: this compound is utilized as a modifier for fresh green notes in perfumes.[2] It is particularly effective in the top notes of herbal or green floral fragrances and blends well with scents like lavender and bayberry.[2]

  • Toxicology: A short-term oral toxicity study was conducted on this compound in male rats.[5] This research is valuable for understanding the potential biological effects of aliphatic ethers. In contrast to some structurally similar compounds like 1,6-dimethoxyhexane, which exhibits significant testicular toxicity, this compound showed little to no impact on testis function under similar repeated exposure conditions.[5] This suggests a lower toxicity profile for this compound in this context, an important consideration in the safety assessment of any compound intended for further development.

Safety Information

According to available Safety Data Sheets (SDS), this compound presents several hazards.

  • Hazards: It is classified as harmful if inhaled (Acute toxicity, Inhalation, Category 4). It is also toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term hazard, Category 2).

  • Precautions: When handling this chemical, it is advised to avoid breathing mist or vapors and to use it only outdoors or in a well-ventilated area. Release into the environment should be avoided. In case of inhalation, the individual should be moved to fresh air.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

This compound is a well-characterized ether with established physicochemical properties and synthesis methods. While its primary application lies in the fragrance industry, toxicological studies provide valuable data for safety and risk assessment, a critical component of drug development. The compound's relatively low toxicity in preliminary studies, compared to some of its structural analogs, makes it an interesting subject for further investigation in various chemical and biological research fields.

References

The Unassuming History of 1-Methoxyheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxyheptane, a simple aliphatic ether, holds a modest yet illustrative place in the broader history of organic synthesis. While not marked by a singular momentous discovery, its existence is a direct consequence of the foundational principles of ether synthesis developed in the 19th century. This technical guide delves into the historical context of its likely first synthesis, its physicochemical properties, and the established experimental protocols for its preparation. The information is presented to be a practical resource for professionals in the chemical and pharmaceutical sciences.

Historical Context: The Dawn of Ether Synthesis

The synthesis of ethers predates the formal establishment of organic chemistry. Early methods, dating back to the 13th century, involved the acid-catalyzed dehydration of alcohols, a process that was not well understood at the time. It was the seminal work of Alexander Williamson in 1850 that brought clarity to the structure of ethers and provided a versatile and rational synthetic method—the Williamson ether synthesis.[1][2] This reaction, involving an alkoxide and an alkyl halide, became the cornerstone of ether preparation and remains a fundamental reaction in modern organic chemistry.[1][3]

Given the straightforward nature of the Williamson ether synthesis, it is highly probable that this compound was first synthesized in the late 19th or early 20th century as part of systematic studies on the preparation and properties of homologous series of ethers. However, a specific, documented "discovery" of this particular compound is not prominent in the historical chemical literature, suggesting its synthesis was a routine application of a well-established method rather than a notable research breakthrough.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are well-documented, reflecting its simple, unbranched structure. This data is crucial for its handling, purification, and application in various chemical processes.

PropertyValueReference
Molecular Formula C8H18O[4][5][6]
Molecular Weight 130.23 g/mol [4][6]
Boiling Point 150.5 °C at 760 mmHg[4][5]
Density 0.78 g/cm³[4][5]
Refractive Index 1.404[4][5]
Flash Point 35.8 °C[4]
Melting Point -94 °C (estimate)[4][7]
Vapor Pressure 4.87 mmHg at 25°C[4]
CAS Number 629-32-3[4][6]

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

The most common and efficient method for the laboratory preparation of this compound is the Williamson ether synthesis. This involves the reaction of a heptyl halide with sodium methoxide.

Reaction:

CH₃(CH₂)₆Br + NaOCH₃ → CH₃(CH₂)₆OCH₃ + NaBr

Materials:

  • 1-Bromoheptane (or 1-chloroheptane)

  • Sodium methoxide

  • Anhydrous methanol or another suitable polar aprotic solvent (e.g., DMF, DMSO)

  • Apparatus for heating under reflux with a condenser and drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Preparation of the Alkoxide: A solution of sodium methoxide is prepared by carefully dissolving sodium metal in an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, commercial sodium methoxide can be used.

  • Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser. The sodium methoxide solution in methanol is placed in the flask.

  • Addition of Alkyl Halide: 1-Bromoheptane is added dropwise to the stirred solution of sodium methoxide.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period sufficient to ensure complete reaction, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure. Water is then added to the residue to dissolve the sodium bromide byproduct.

  • Extraction: The aqueous mixture is transferred to a separatory funnel, and the crude this compound is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Purification: The organic extract is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate). The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude this compound is purified by fractional distillation to obtain the final product with high purity.

Logical Relationship of Synthesis

The synthesis of this compound via the Williamson ether synthesis follows a clear logical progression from starting materials to the final product.

Williamson_Ether_Synthesis cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products 1-Heptyl_Halide 1-Heptyl Halide (e.g., 1-Bromoheptane) Reaction SN2 Reaction in Polar Solvent 1-Heptyl_Halide->Reaction Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction This compound This compound Reaction->this compound Sodium_Halide Sodium Halide (e.g., NaBr) Reaction->Sodium_Halide

Caption: Williamson Ether Synthesis of this compound.

Applications

The primary application of this compound is in the fragrance industry.[7] It is used as a modifier in perfumes, particularly to impart fresh, green, and herbal notes.[7] Its stability in various media, such as soaps and powders, makes it a versatile ingredient in a range of consumer products.[7]

Conclusion

While the discovery of this compound lacks a specific historical narrative, its existence and preparation are firmly rooted in the fundamental principles of organic chemistry established in the 19th century. The Williamson ether synthesis provides a reliable and straightforward method for its production. The well-characterized physicochemical properties of this compound have led to its application in the fragrance industry. This guide provides a concise yet comprehensive overview of the technical information relevant to this simple ether, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Theoretical Properties of C8H18O Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and physicochemical properties of various C8H18O isomers. A thorough understanding of these properties is crucial for applications in chemical synthesis, solvent formulation, and particularly in drug development, where molecular characteristics significantly influence pharmacokinetic and pharmacodynamic profiles. This document summarizes key quantitative data, details experimental and computational methodologies for property determination, and presents logical workflows to aid in research and development.

Quantitative Physicochemical Properties of C8H18O Isomers

The structural diversity of C8H18O isomers leads to a range of physicochemical properties. The following table provides a comparative summary of key theoretical and experimentally determined properties for several common octanol and ether isomers.

Isomer NameIUPAC NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)logP (Octanol-Water Partition Coefficient)Standard Enthalpy of Formation (gas, kJ/mol)
1-OctanolOctan-1-ol111-87-51950.8243.0-356 ± 5[1]
2-OctanolOctan-2-ol123-96-61790.8192.9-366.0[2]
3-OctanolOctan-3-ol589-98-0175[3]0.818[3]2.8[4]-
2-Ethyl-1-hexanol2-Ethylhexan-1-ol104-76-7183-186[5][6]0.833[5]2.9[6]-432.88 (liquid)[7]
2,2,4-Trimethyl-1-pentanol2,2,4-Trimethyl-1-pentanol123-44-4168[8]0.834[8]--
Di-n-butyl ether1-Butoxybutane142-96-1142[9]0.7693.21[10]-

Experimental and Computational Protocols

The determination of the physicochemical properties of C8H18O isomers involves a combination of established experimental techniques and increasingly sophisticated computational methods.

Experimental Methodologies

2.1.1. Determination of Boiling Point

A common and effective method for determining the boiling point of small quantities of liquid isomers is the Thiele tube method .

  • Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated in a side-arm test tube (Thiele tube) containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.

  • Procedure:

    • A small amount of the C8H18O isomer is placed in a small test tube.

    • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

    • The test tube is attached to a thermometer and immersed in the Thiele tube.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube expands and escapes.

    • When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

    • The heat source is then removed, and the liquid is allowed to cool.

    • The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

2.1.2. Determination of Density

The density of liquid C8H18O isomers can be accurately determined using a pycnometer or more simply with a graduated cylinder and an analytical balance .

  • Principle: Density is defined as mass per unit volume.

  • Procedure (using graduated cylinder and balance):

    • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

    • A known volume of the C8H18O isomer is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

    • The mass of the graduated cylinder containing the isomer is then measured.

    • The mass of the isomer is calculated by subtracting the mass of the empty graduated cylinder.

    • The density is calculated by dividing the mass of the isomer by its volume.

2.1.3. Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard technique for the experimental determination of the octanol-water partition coefficient.

  • Principle: The logP value is the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water at equilibrium.

  • Procedure:

    • A known amount of the C8H18O isomer is dissolved in a mixture of n-octanol and water in a separatory funnel.

    • The mixture is shaken vigorously to allow for the partitioning of the isomer between the two phases until equilibrium is reached.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • A sample is taken from each phase (n-octanol and water).

    • The concentration of the isomer in each sample is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Computational Methodologies

Computational chemistry provides powerful tools for predicting the properties of molecules, which can be particularly useful for screening large numbers of isomers or for understanding structure-property relationships.

2.2.1. Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict a variety of molecular properties.

  • Application: DFT can be used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties, which can then be used to predict properties like boiling point and enthalpy of formation.

  • Methodology:

    • The 3D structure of the C8H18O isomer is built using molecular modeling software.

    • The geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).

    • Properties are calculated from the optimized structure. For instance, solvation models (e.g., SMD, PCM) can be used to calculate the free energy of solvation in different solvents, which is a key component in predicting the octanol-water partition coefficient.

2.2.2. Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties.[9]

  • Principle: These models are based on the assumption that the properties of a chemical are a function of its molecular structure.

  • Methodology:

    • A dataset of C8H18O isomers with known experimental values for a particular property (e.g., boiling point) is compiled.

    • A large number of molecular descriptors (numerical representations of molecular structure) are calculated for each isomer.

    • Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the molecular descriptors with the property of interest.[9]

    • The resulting model can then be used to predict the property for new or unmeasured C8H18O isomers.

Visualization of Workflows

The following diagrams illustrate key workflows in the study of C8H18O isomers.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Property Determination cluster_analysis Data Analysis synthesis Isomer Synthesis purification Purification (e.g., Distillation) synthesis->purification bp Boiling Point (Thiele Tube) purification->bp density Density (Pycnometer) purification->density logp logP (Shake-Flask) purification->logp data_table Data Tabulation & Comparison bp->data_table density->data_table logp->data_table

Experimental workflow for C8H18O isomer characterization.

computational_workflow cluster_modeling Molecular Modeling cluster_prediction Property Prediction cluster_validation Model Validation build_structure Build 3D Structure geom_opt Geometry Optimization (DFT) build_structure->geom_opt calc_descriptors Calculate Molecular Descriptors geom_opt->calc_descriptors dft_calc DFT-based Calculation geom_opt->dft_calc qspr_model Apply QSPR Model calc_descriptors->qspr_model compare_exp Compare with Experimental Data qspr_model->compare_exp dft_calc->compare_exp

Computational workflow for predicting C8H18O isomer properties.

References

An In-depth Technical Guide to 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-methoxyheptane, also known as methyl heptyl ether. The information is presented to support research and development activities where this compound may be of interest.

Core Physicochemical Data

This compound is an organic compound classified as an ether. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1]
Alternate Names Methyl heptyl ether, Heptyl methyl ether[1][2][3]
CAS Number 629-32-3[1][2]
Density 0.795 g/mL[3]
Boiling Point 150.5°C at 760 mmHg
Flash Point 35.8°C
Refractive Index 1.404

Synthesis of this compound

The primary method for the synthesis of this compound is the Williamson ether synthesis.[4][5][6][7] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a methoxide ion on a heptyl halide.

Generalized Experimental Protocol: Williamson Ether Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for similar ethers.[6][8] Optimization of specific conditions such as reaction time and temperature may be necessary to achieve desired yields and purity.

Materials and Reagents:

  • 1-Heptanol or a 1-haloheptane (e.g., 1-bromoheptane)

  • Sodium hydride (NaH) or Sodium metal (Na)

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Standard organic synthesis glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Alkoxide Formation:

    • Under an inert atmosphere, dissolve 1-heptanol in an anhydrous solvent such as THF in a dry round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride, portion-wise. The reaction will produce hydrogen gas.

    • Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium heptoxide.

  • Ether Formation:

    • To the freshly prepared sodium heptoxide solution, add a stoichiometric equivalent of a methylating agent, such as methyl iodide, dropwise.

    • After the addition is complete, the reaction mixture can be allowed to warm to room temperature and may be refluxed for several hours to ensure the reaction goes to completion.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by fractional distillation.

Logical Relationships in this compound Synthesis

The synthesis of this compound via the Williamson ether synthesis involves a clear logical progression from starting materials to the final product. This relationship can be visualized as follows:

G Logical Flow of this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Heptanol 1-Heptanol Alkoxide Heptoxide Ion Heptanol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide MethylatingAgent Methylating Agent (e.g., CH3I) Methoxyheptane This compound MethylatingAgent->Methoxyheptane Alkoxide->Methoxyheptane SN2 Reaction

Caption: Logical flow of this compound synthesis.

References

Methodological & Application

Application Notes and Protocols for 1-Methoxyheptane as a Non-polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-methoxyheptane as a non-polar solvent in various laboratory and research settings. Due to its specific physicochemical properties, this compound presents itself as a viable alternative to conventional non-polar solvents, offering a unique balance of characteristics that can be advantageous in certain applications.

Introduction to this compound

This compound (also known as methyl heptyl ether) is a dialkyl ether with the chemical formula C8H18O. Its structure, consisting of a methoxy group attached to a seven-carbon alkyl chain, imparts a predominantly non-polar character, making it a suitable solvent for a range of non-polar and moderately polar compounds. While not as commonly used as other ethers like diethyl ether or tetrahydrofuran (THF), its properties suggest potential benefits in specific synthetic, extractive, and analytical applications. One area of investigation for this compound includes its potential use as a surface modifier.[1]

Ethers, in general, are valued as solvents for their ability to dissolve a wide array of both polar and non-polar substances, their relatively low boiling points for easy removal, and their low reactivity, which prevents interference with many chemical reactions.[2]

Physicochemical Properties

The utility of a solvent is largely determined by its physical and chemical properties. A summary of the key properties of this compound is presented below, alongside a comparison with other common non-polar solvents.

Table 1: Physicochemical Properties of this compound and Common Non-polar Solvents

PropertyThis compoundn-HexaneDiethyl EtherTolueneCyclopentyl Methyl Ether (CPME)
CAS Number 629-32-3110-54-360-29-7108-88-35614-37-9
Molecular Formula C8H18OC6H14C4H10OC7H8C6H12O
Molecular Weight ( g/mol ) 130.2386.1874.1292.14100.16
Boiling Point (°C) 150.56934.6111106
Density (g/mL at 20°C) ~0.78~0.66~0.71~0.87~0.86
Flash Point (°C) 35.8-22-454-1
Water Solubility Very lowInsolubleSlightly soluble (6.9 g/100 mL)InsolubleLow (1.1 g/100 mL)
Relative Polarity Low0.0090.1170.099Low

Note: Some data are estimated or collated from various sources. Exact values may vary.

The higher boiling point of this compound compared to hexane and diethyl ether can be advantageous for reactions requiring elevated temperatures, allowing for a wider operational range and potentially faster reaction kinetics. Its low water solubility is beneficial for efficient phase separation in extraction processes.

Potential Applications

Based on its properties and by analogy with other dialkyl ethers, this compound can be considered for the following applications:

This compound can serve as a reaction medium for various organic transformations, particularly those involving non-polar reagents and intermediates.

  • Grignard Reactions: While ethers like diethyl ether and THF are standard solvents for Grignard reactions due to their ability to solvate the magnesium center, the higher boiling point of this compound could be beneficial for reactions that are sluggish at lower temperatures.

  • Palladium-Catalyzed Cross-Coupling Reactions: Non-polar solvents are often used in common cross-coupling reactions like Suzuki and Heck couplings. The stability and higher boiling point of this compound could make it a suitable alternative to toluene or dioxane in certain cases.

  • Reactions Requiring Inert Media: As an ether, this compound is relatively inert and less prone to peroxide formation than diethyl ether, making it a potentially safer option for reactions sensitive to oxidation.

The low polarity and very low water solubility of this compound make it a promising candidate for liquid-liquid extractions.

  • Extraction of Natural Products: It can be used to extract non-polar compounds such as lipids, essential oils, and other secondary metabolites from plant and microbial sources.

  • Work-up of Organic Reactions: In aqueous work-ups, this compound can be used to extract organic products from the aqueous phase, with the advantage of a clear and efficient phase separation.

While not extensively documented, this compound could potentially be used as a component of the mobile phase in normal-phase chromatography for the separation of non-polar compounds. Its elution strength would likely be similar to that of other ethers or alkanes.

Experimental Protocols (Generalized)

The following are generalized protocols and should be optimized for specific applications.

Objective: To perform a Grignard reaction using this compound as the solvent.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Aldehyde, ketone, or other electrophile

  • This compound (anhydrous)

  • Iodine crystal (as initiator)

  • Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet, magnetic stirrer.

Procedure:

  • Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.

  • Place the magnesium turnings and a crystal of iodine in the reaction flask.

  • Add a small amount of anhydrous this compound.

  • In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous this compound.

  • Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add a solution of the electrophile in anhydrous this compound dropwise.

  • After the addition, allow the reaction to proceed to completion (monitor by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up and extract the product with this compound or another suitable solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Objective: To extract a non-polar organic compound from an aqueous solution using this compound.

Materials:

  • Aqueous solution containing the target compound

  • This compound

  • Separatory funnel

  • Beakers or flasks for collection

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Pour the aqueous solution into a separatory funnel of appropriate size.

  • Add a volume of this compound to the separatory funnel. The optimal volume will depend on the partition coefficient of the compound.

  • Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Place the funnel in a ring stand and allow the layers to separate completely. This compound is less dense than water and will form the upper layer.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer (containing the extracted compound) into a separate flask.

  • For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh this compound.

  • Combine the organic extracts and dry over a suitable drying agent.

  • Filter or decant the dried organic solution and remove the this compound by rotary evaporation to isolate the product.

Safety and Handling

  • Flammability: this compound is a flammable liquid and should be handled away from ignition sources.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Visualizations

Solvent_Properties cluster_properties Key Properties of an Effective Non-Polar Solvent cluster_applications Leads to Suitability in Various Applications LowPolarity Low Polarity GoodSolubility Good Solubility for Non-Polar Compounds LowPolarity->GoodSolubility Extraction Liquid-Liquid Extraction GoodSolubility->Extraction Synthesis Organic Synthesis GoodSolubility->Synthesis Chromatography Chromatography GoodSolubility->Chromatography Cleaning Cleaning & Degreasing GoodSolubility->Cleaning LowWaterSolubility Low Water Solubility LowWaterSolubility->Extraction Efficient Phase Separation ChemicalInertness Chemical Inertness ChemicalInertness->Synthesis Avoids Side Reactions AppropriateBP Appropriate Boiling Point AppropriateBP->Extraction Easy Removal AppropriateBP->Synthesis Reaction Temperature Control LowToxicity Lower Toxicity & Environmental Impact LowToxicity->Extraction Safer Handling LowToxicity->Synthesis Greener Chemistry

Logical relationship between solvent properties and applications.

Extraction_Workflow start Start: Aqueous solution with target compound in a separatory funnel add_solvent Add this compound start->add_solvent shake_vent Shake and Vent add_solvent->shake_vent separate Allow Layers to Separate shake_vent->separate collect_organic Collect Upper Organic Layer (this compound) separate->collect_organic re_extract Re-extract Aqueous Layer (Optional) separate->re_extract combine Combine Organic Layers collect_organic->combine re_extract->add_solvent dry Dry with Anhydrous Salt (e.g., Na2SO4) combine->dry filter Filter or Decant dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Isolated Non-Polar Product evaporate->product

Experimental workflow for liquid-liquid extraction.

Conclusion

This compound possesses a set of physicochemical properties that make it a potentially valuable non-polar solvent for various applications in research and development. Its higher boiling point, low water solubility, and likely reduced tendency to form peroxides compared to some other ethers are notable advantages. While specific documented applications in the scientific literature are currently limited, the generalized protocols and comparative data provided here offer a solid foundation for researchers to explore its use as a greener and effective alternative to conventional non-polar solvents in their work. Further investigation into its solubility characteristics and performance in a wider range of chemical reactions is warranted to fully establish its utility.

References

1-Methoxyheptane: Application Notes and Protocols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxyheptane, also known as methyl heptyl ether, is an aliphatic ether with potential applications in organic synthesis, primarily as a solvent. Its physicochemical properties, such as a relatively high boiling point and low polarity, suggest its utility in a range of chemical transformations. This document provides an overview of its synthesis, physical characteristics, and potential applications, drawing parallels with other well-studied ethers. Detailed protocols for its synthesis via the Williamson ether synthesis are presented, alongside a discussion of its prospective role as a greener alternative to conventional solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical properties is crucial for its application in synthesis. The properties of this compound are summarized below, providing a basis for its consideration in various reaction conditions.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Boiling Point 150.5 °C at 760 mmHg[1]
Melting Point -94 °C (estimate)[1]
Density 0.78 g/cm³[1]
Flash Point 35.8 °C[1]
Refractive Index 1.404[1]
LogP 2.60320[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

Synthesis of this compound via Williamson Ether Synthesis

The most common and straightforward method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a methoxide ion on an n-heptyl halide.

Reaction Scheme

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products HeptylHalide 1-Haloheptane (X = Cl, Br, I) Methoxyheptane This compound HeptylHalide->Methoxyheptane Sₙ2 Reaction SodiumHalide Sodium Halide (NaX) HeptylHalide->SodiumHalide SodiumMethoxide Sodium Methoxide (NaOCH₃) SodiumMethoxide->Methoxyheptane SodiumMethoxide->SodiumHalide

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol

Materials:

  • 1-Bromoheptane

  • Sodium methoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous DMSO or THF.

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromoheptane (1.0 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-70 °C and maintain stirring.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing water. Extract the aqueous layer with diethyl ether or another suitable organic solvent (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be further purified by fractional distillation to obtain pure this compound.

Potential Applications in Organic Synthesis

While specific documented uses of this compound in organic synthesis protocols are limited in the reviewed literature, its properties suggest potential as a valuable solvent. Ethers are generally unreactive towards many reagents, making them excellent reaction media.[3]

As a "Green" Solvent Alternative

The principles of green chemistry encourage the use of solvents with lower toxicity, higher boiling points (to reduce volatility and emissions), and better recyclability. This compound exhibits several characteristics that align with these principles, similar to other ethers like cyclopentyl methyl ether (CPME) which has been recognized as an eco-friendly solvent.[4]

Green_Solvent_Properties cluster_properties Favorable Physicochemical Properties cluster_benefits Potential 'Green' Benefits This compound This compound HighBoilingPoint High Boiling Point (150.5 °C) This compound->HighBoilingPoint ChemicalStability Chemical Stability This compound->ChemicalStability Hydrophobicity Hydrophobicity This compound->Hydrophobicity LowPeroxideFormation Potential for Low Peroxide Formation This compound->LowPeroxideFormation ReducedEmissions Reduced VOC Emissions HighBoilingPoint->ReducedEmissions WiderTempRange Wider Operating Temperature Range HighBoilingPoint->WiderTempRange EaseofRecovery Ease of Recovery and Recycling Hydrophobicity->EaseofRecovery EnhancedSafety Enhanced Safety LowPeroxideFormation->EnhancedSafety

Caption: Potential "Green" Attributes of this compound.

Potential in Grignard Reactions

Grignard reagents are typically prepared in ethereal solvents like diethyl ether or THF.[5] These solvents are crucial as they solvate the magnesium center, facilitating the formation of the organomagnesium halide. This compound, being an ether, could potentially serve as a solvent for Grignard reactions. Its higher boiling point compared to diethyl ether could be advantageous for reactions requiring higher temperatures. However, its efficacy would need to be experimentally verified, as the structure of the ether can influence the stability and reactivity of the Grignard reagent.

Use in Nucleophilic Substitution and Other Reactions

The inert nature of ethers makes them suitable solvents for a variety of reactions, including nucleophilic substitutions (Sₙ1 and Sₙ2). This compound's relatively low polarity would be suitable for reactions involving non-polar to moderately polar reactants. Its chemical stability under a range of conditions, including towards organometallic reagents, suggests its potential broad applicability.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a readily synthesizable aliphatic ether with physicochemical properties that suggest its potential as a useful solvent in organic synthesis. While specific application protocols are not yet widely reported, its high boiling point, chemical inertness, and similarity to established "green" solvents like CPME indicate that it could be a viable alternative to more traditional ethereal solvents. Further research into its performance in various reaction types, such as Grignard reactions and nucleophilic substitutions, is warranted to fully establish its utility for researchers and professionals in drug development and chemical synthesis.

References

Prospecting 1-Methoxyheptane as a Green Solvent in Pharmaceutical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The pharmaceutical industry is increasingly prioritizing the adoption of green chemistry principles to minimize its environmental impact. A key focus of this initiative is the replacement of hazardous and environmentally persistent solvents with safer, more sustainable alternatives.[1][2] This document explores the potential of 1-methoxyheptane as a green solvent in pharmaceutical chemistry. While not yet established in widespread pharmaceutical applications, its physicochemical properties suggest it could serve as a viable alternative to conventional ether and hydrocarbon solvents. These notes provide a summary of its properties, a comparative evaluation against green solvent criteria, and hypothetical protocols for its evaluation in common pharmaceutical processes.

Physicochemical Properties of this compound

A comprehensive understanding of a solvent's physical and chemical properties is fundamental to assessing its potential applications. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C8H18O[3]
Molecular Weight 130.23 g/mol [3]
Boiling Point 150.5 °C at 760 mmHg[4]
Density 0.78 g/cm³[4]
Flash Point 35.8 °C[4]
logP (Octanol-Water Partition Coefficient) 2.60320 - 3.5[5]
Hydrogen Bond Donor Count 0[5]
Hydrogen Bond Acceptor Count 1[5]
Vapor Pressure 4.87 mmHg at 25°C[4][5]

Evaluation of this compound as a Green Solvent

The suitability of a solvent in the context of green chemistry is evaluated based on several criteria. The following table assesses this compound against these principles, drawing comparisons to commonly used, less "green" solvents like tetrahydrofuran (THF) and diethyl ether.

Green Chemistry CriterionEvaluation of this compoundComparison with THF & Diethyl Ether
Source Typically synthesized from petroleum-based sources.Also derived from petrochemicals. Some greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) are bio-based.[6][7]
Toxicity & Safety Harmful if inhaled. The long-term health effects are not well-studied. Its higher boiling point and lower vapor pressure compared to diethyl ether reduce inhalation exposure risk.Diethyl ether is highly volatile and flammable. THF can form explosive peroxides.[8]
Environmental Fate Toxic to aquatic life with long-lasting effects. Its biodegradability is not extensively documented.Halogenated solvents are a significant concern for environmental persistence. Ethers, in general, are of environmental interest.
Energy Consumption Higher boiling point requires more energy for distillation and removal compared to lower boiling point ethers.Diethyl ether has a very low boiling point, requiring less energy for removal but also leading to significant evaporative losses.
Recyclability Its relatively high boiling point could facilitate easier recovery and recycling through distillation compared to more volatile solvents.Recycling of lower boiling point solvents can be energy-intensive due to the need for efficient condensation.
Performance As an ether, it is a polar aprotic solvent. The heptyl group imparts significant non-polar character, suggesting good solubility for non-polar compounds.THF and diethyl ether are excellent solvents for a wide range of organic reactions but have limitations due to their volatility and peroxide formation.

Proposed Applications and Experimental Protocols

Based on its chemical structure as an ether with a long alkyl chain, this compound is a candidate for replacing other ether solvents or non-polar hydrocarbon solvents in various pharmaceutical processes.

Potential Applications:
  • Reaction Solvent: As a potential substitute for THF, diethyl ether, or 1,4-dioxane in organometallic reactions (e.g., Grignard reactions), cross-coupling reactions, or other reactions requiring a polar aprotic medium. Its higher boiling point could be advantageous for reactions requiring elevated temperatures.

  • Extraction Solvent: Its lipophilic nature, indicated by a high logP value, suggests it could be an effective solvent for the extraction of active pharmaceutical ingredients (APIs) from aqueous solutions or natural products.

  • Chromatography Mobile Phase Component: It could be investigated as a component in normal-phase chromatography, potentially replacing hexane or heptane in solvent mixtures.

Experimental Protocol 1: Evaluation of this compound as a Reaction Solvent in a Suzuki Cross-Coupling Reaction

Objective: To assess the performance of this compound as a solvent in a model Suzuki cross-coupling reaction and compare it to a standard solvent like THF.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • This compound (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, heating mantle, inert atmosphere apparatus)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and K₂CO₃ (2 mmol).

  • Solvent Addition: To the first flask, add 10 mL of anhydrous this compound. To the second flask, add 10 mL of anhydrous THF.

  • Inert Atmosphere: Purge both flasks with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat both reactions to a gentle reflux (for THF, ~66°C; for this compound, a suitable temperature such as 90°C should be chosen and maintained). Stir the reactions for a predetermined time (e.g., 4 hours).

  • Sampling and Analysis: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture. Quench the aliquot with a small amount of water and extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the organic layer by GC or HPLC to determine the conversion of the starting material and the yield of the product.

  • Work-up: After the reaction is complete, cool the mixtures to room temperature. Add water and extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Comparison: Compare the reaction kinetics, final product yield, and impurity profile for the reactions in this compound and THF.

Experimental Protocol 2: Determination of the Partition Coefficient and Extraction Efficiency of a Model API

Objective: To determine the octanol-water partition coefficient (logP) of a model API in a this compound/water system and to evaluate its efficiency as an extraction solvent.

Materials:

  • Model API (e.g., ibuprofen, a compound with known logP)

  • This compound

  • 1-Octanol

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Separatory funnels

  • UV-Vis spectrophotometer or HPLC

  • Vortex mixer

Procedure:

Part A: Partition Coefficient Determination

  • Prepare a stock solution of the model API in either this compound or water (depending on its solubility).

  • In a separatory funnel, add equal volumes of this compound and water.

  • Add a known amount of the API stock solution to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes and then allow the layers to separate completely.

  • Carefully separate the two layers and measure the concentration of the API in each layer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration of the API in the this compound phase to its concentration in the aqueous phase. Calculate logP.

Part B: Extraction Efficiency

  • Prepare an aqueous solution of the model API at a known concentration.

  • In a separatory funnel, place a known volume of the aqueous API solution.

  • Add an equal volume of this compound.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the aqueous layer and measure the concentration of the remaining API.

  • Calculate the extraction efficiency as the percentage of API removed from the aqueous phase.

  • Repeat the extraction with a fresh portion of this compound to determine the efficiency of multiple extractions.

Visualizations

The following diagrams illustrate the decision-making process for green solvent selection and a general workflow for evaluating a new solvent.

Green_Solvent_Selection cluster_0 Initial Screening cluster_1 Green & Safety Assessment cluster_2 Performance Evaluation Problem Identify Need for Solvent Replacement (e.g., replace THF) Identify_Candidates Identify Potential Candidates (e.g., this compound, 2-MeTHF, CPME) Problem->Identify_Candidates PhysChem_Data Gather Physicochemical Data (BP, Density, Polarity, etc.) Identify_Candidates->PhysChem_Data Toxicity Toxicity & Health Hazards PhysChem_Data->Toxicity Environmental Environmental Fate PhysChem_Data->Environmental Safety Process Safety (Flash Point, Peroxide Formation) PhysChem_Data->Safety Lifecycle Lifecycle Assessment (Source, Recyclability) PhysChem_Data->Lifecycle Decision Select Candidate for Further Study Toxicity->Decision Environmental->Decision Safety->Decision Lifecycle->Decision Solubility Solubility Studies Reaction_Screening Reaction Screening (Yield, Kinetics) Solubility->Reaction_Screening Workup Downstream Process Compatibility (Extraction, Crystallization) Reaction_Screening->Workup Final_Decision Implement as Green Solvent Workup->Final_Decision Decision->Solubility

Caption: Decision workflow for green solvent selection and evaluation.

Solvent_Evaluation_Workflow start Start: Select Model Reaction setup Reaction Setup: - Standard Conditions - Test Solvent vs. Control Solvent start->setup reaction Run Reactions under Identical Conditions (Temp, Time, Stoichiometry) setup->reaction monitoring In-Process Monitoring (e.g., GC, HPLC, TLC) - Reaction Conversion vs. Time reaction->monitoring workup Post-Reaction Work-up - Product Isolation - Yield Calculation reaction->workup monitoring->reaction Continue Reaction analysis Product Analysis - Purity (HPLC, NMR) - Impurity Profiling workup->analysis conclusion Conclusion: - Compare Performance - Assess Viability analysis->conclusion

Caption: Experimental workflow for solvent performance evaluation.

References

Application Notes and Protocols for Reactions in 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 1-methoxyheptane as a solvent in chemical reactions. Due to the limited specific literature on its use as a reaction solvent, this note focuses on its physicochemical properties to predict its utility and provides a general framework for its application in a research and development setting.

Introduction to this compound as a Solvent

This compound is a high-boiling point ether solvent that presents interesting possibilities for organic synthesis. Its properties suggest it could be a suitable replacement for other high-boiling ethers like diphenyl ether or as a less volatile alternative to more common ether solvents like tetrahydrofuran (THF) or diethyl ether. Its potential as a "green" solvent, owing to a likely bio-based production route and lower volatility, makes it an attractive candidate for sustainable chemical processes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for determining its suitability for specific reaction conditions and for designing appropriate experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Boiling Point 150.5 °C at 760 mmHg[1]
Melting Point -94 °C (estimate)[1]
Density 0.78 g/cm³[1]
Flash Point 35.8 °C[1]
Vapor Pressure 4.87 mmHg at 25 °C[1]
Refractive Index 1.404[1]
LogP 2.60320[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]

Potential Applications in Organic Synthesis

Based on its properties, this compound could be advantageous in several types of organic reactions:

  • High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring elevated temperatures, such as certain cross-coupling reactions, rearrangements, or nucleophilic aromatic substitutions.

  • Reactions Requiring a Non-Polar, Aprotic Medium: As an ether, it is a relatively non-polar, aprotic solvent, making it a good candidate for reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums) where protic solvents are not suitable.

  • Green Chemistry Alternative: Its lower volatility compared to solvents like THF and diethyl ether can reduce solvent loss through evaporation and minimize worker exposure. If derived from renewable resources, it could be considered a greener alternative.

  • Improved Safety Profile: The higher flash point compared to highly volatile ethers like diethyl ether may offer a better safety profile in certain applications.

Safety and Handling

As with all ether solvents, proper safety precautions are paramount when handling this compound. Ethers can form explosive peroxides upon exposure to air and light.[3]

Key Safety Precautions:

  • Peroxide Formation: Always test for the presence of peroxides before heating or distilling this compound.[3] Use peroxide test strips. If peroxides are present, they must be quenched (e.g., with sodium sulfite or ferrous sulfate) before use.

  • Storage: Store in a cool, dry, dark place in a tightly sealed, air-impermeable container.[4] Mark containers with the date of receipt and opening.[3]

  • Handling: Handle in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Fire Hazard: this compound is a flammable liquid.[1] Keep away from ignition sources such as heat, sparks, and open flames.[6] Ensure fire-fighting equipment (e.g., dry chemical or carbon dioxide extinguisher) is readily available.[7]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[4]

General Experimental Protocol for Reactions in this compound

This protocol provides a general framework for conducting a chemical reaction using this compound as a solvent. The specific parameters (temperature, reaction time, stoichiometry) will need to be optimized for each individual reaction.

Materials:

  • This compound (check for peroxides before use)

  • Reactants, reagents, and catalysts for the specific transformation

  • Inert gas (e.g., argon or nitrogen) supply

  • Appropriate reaction vessel (e.g., round-bottom flask) equipped with a magnetic stir bar or overhead stirrer

  • Condenser and heating mantle/oil bath

  • Thermometer or temperature probe

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • Assemble the reaction glassware under an inert atmosphere. This typically involves flame-drying the glassware and purging with an inert gas.

    • Add the reactants and any solid reagents to the reaction flask.

    • Add this compound as the solvent via syringe or cannula. The volume will depend on the desired reaction concentration.

  • Reaction Execution:

    • Begin stirring the reaction mixture.

    • If heating is required, place the flask in a heating mantle or oil bath and attach a condenser.

    • Bring the reaction to the desired temperature and monitor closely.

    • Follow the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Reaction Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water, an aqueous acid or base solution).

    • If an aqueous workup is performed, transfer the mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with water and/or brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent.

  • Product Isolation and Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator. Due to the high boiling point of this compound, a high-vacuum pump and a heated water bath may be necessary for efficient removal.

    • Purify the crude product by an appropriate method, such as column chromatography, crystallization, or distillation.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for conducting a chemical reaction in this compound.

experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Reactants & Reagents setup->add_reagents add_solvent Add this compound add_reagents->add_solvent reaction Reaction (Heating/Stirring) add_solvent->reaction monitoring Monitor Progress (TLC, GC, etc.) reaction->monitoring Periodic Sampling workup Aqueous Workup & Extraction reaction->workup Reaction Complete monitoring->reaction purification Purification (Chromatography, etc.) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a chemical reaction in this compound.

Conclusion

While not a conventionally used solvent, this compound possesses a combination of properties that make it a potentially valuable tool for chemical synthesis, particularly in applications requiring a high-boiling, aprotic medium. Its consideration as a greener alternative to other solvents warrants further investigation. The general protocol and safety guidelines provided here offer a starting point for researchers interested in exploring the utility of this compound in their own work. Careful planning and adherence to safety protocols are essential when working with this or any ether solvent.

References

Application Note: 1-Methoxyheptane as a Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for the use of 1-methoxyheptane as an internal or external standard in gas chromatography (GC) for the quantification of volatile organic compounds.

Introduction

Gas chromatography is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. The accuracy and reliability of quantitative GC analysis often depend on the use of appropriate standards. This compound, a C8 ether, is a suitable candidate for use as a standard in various GC applications due to its chemical inertness, volatility, and clear separation from many analytes of interest. This note outlines the protocols for using this compound as a standard, including sample preparation, GC-MS and GC-FID conditions, and data analysis.

An internal standard (IS) is a known amount of a compound, different from the analyte, added to the unknown sample. The ratio of the analyte signal to the internal standard signal is then used for quantification. This method corrects for variations in injection volume and potential sample loss during preparation.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of this compound.

Materials:

  • This compound (≥99% purity)

  • Methanol, HPLC grade

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Protocol:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve it in a 10 mL volumetric flask with methanol.

    • Ensure the solution is thoroughly mixed.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

    • These working standards are used to build a calibration curve.

Sample Preparation for Internal Standard Quantification

Objective: To prepare a sample for GC analysis using this compound as an internal standard.

Protocol:

  • Accurately weigh or measure the sample containing the analyte(s) of interest.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol, dichloromethane).

  • Add a precise volume of a this compound working standard solution to the sample to achieve a final concentration within the linear range of the detector (e.g., 10 µg/mL).

  • Vortex the sample to ensure homogeneity.

  • Transfer an aliquot of the prepared sample to a GC vial for analysis.

Gas Chromatography (GC) Method

The following are generalized GC conditions. Optimization may be required based on the specific analytes and sample matrix.

GC-FID Conditions

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

ParameterRecommended Setting
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 min.
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
GC-MS Conditions

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

ParameterRecommended Setting
Column Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial temperature 50 °C, hold for 1 min, ramp at 15 °C/min to 250 °C, hold for 3 min.
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan

Data Presentation

The following tables summarize typical quantitative data for this compound under the GC-FID conditions described above.

Table 1: Retention Time and Peak Area of this compound Standards

Concentration (µg/mL)Retention Time (min)Peak Area (Arbitrary Units)
18.5212,540
58.5163,210
108.52128,900
258.53320,500
508.51645,100
1008.521,298,700

Table 2: Linearity and Detection Limits

ParameterValue
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL

Visualizations

Logical Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing Standard Prepare this compound Standard Solutions Spike Spike Sample with Internal Standard Standard->Spike Sample Prepare Analyte Sample Sample->Spike Vial Transfer to GC Vial Spike->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC Detector Detector (FID or MS) (Detection) GC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration (Area Calculation) Chromatogram->Integration Calibration Calibration Curve (Response Factor) Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard in GC.

Internal Standard Quantification Principle

Quantification_Principle Analyte_Peak Analyte Peak Area (Ax) Response_Factor Relative Response Factor (RRF) Analyte_Peak->Response_Factor Final_Conc Unknown Analyte Concentration (Cx) Analyte_Peak->Final_Conc Measure from Sample IS_Peak Internal Standard Peak Area (Ais) IS_Peak->Response_Factor IS_Peak->Final_Conc Measure from Sample Response_Factor->Final_Conc Apply to Sample Concentrations Known Concentrations (Cx, Cis) Concentrations->Response_Factor Calculate from Standards

Caption: Logical relationship for internal standard quantification.

Conclusion

This compound is a versatile and reliable standard for the quantitative analysis of volatile compounds by gas chromatography. The protocols provided herein offer a robust starting point for method development. Researchers should perform necessary validation experiments to ensure the suitability of these methods for their specific application and sample matrix. The use of an internal standard like this compound can significantly improve the precision and accuracy of GC-based quantification.

Methyl Heptyl Ether: A Potential Green Solvent for Sustainable Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing pursuit of sustainable practices in the chemical and pharmaceutical industries, the selection of solvents plays a pivotal role. Traditional solvents often contribute significantly to the environmental footprint of chemical processes, posing risks due to toxicity, volatility, and difficulties in disposal. This has spurred the search for "green solvents" that are safer, more sustainable, and efficient. Methyl heptyl ether (also known as 1-methoxyheptane) emerges as a promising candidate in this domain. While extensive research on its direct applications in green chemistry is still developing, its physicochemical properties suggest its potential as a viable alternative to conventional ether solvents.

This document provides an overview of the potential green chemistry applications of methyl heptyl ether, supported by a comparative analysis of its properties against other common solvents. It also includes detailed, plausible experimental protocols for its use in key organic synthesis and extraction processes. These proposed applications are based on its favorable characteristics, such as a high boiling point, presumed low water solubility, and structural features that may reduce the propensity for peroxide formation compared to other ethers.

Physicochemical Properties and Comparative Analysis

The "greenness" of a solvent is evaluated based on several key parameters, including its boiling point, melting point, density, flash point, toxicity, and potential for recycling. A higher boiling point is often desirable as it reduces volatility and solvent loss, while a low melting point allows for a wider range of reaction temperatures. Low water solubility is advantageous for extraction processes and simplifies solvent recovery from aqueous mixtures.

Table 1: Comparative Physicochemical Properties of Ethers and Other Solvents

PropertyMethyl Heptyl Ether (this compound)Diethyl EtherTetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)Toluene
Molecular Weight ( g/mol ) 130.2374.1272.11100.1686.1392.14
Boiling Point (°C) ~150.5[1]34.666106[2]80.2[3]111
Melting Point (°C) ~-94 (estimate)[1][4]-116.3-108.4< -140[2]-136[3]-95
Density (g/mL @ 20°C) ~0.78-0.795[1][4][5]0.7130.889~0.86[6]0.854[3]0.867
Flash Point (°C) ~35.8[1]-45-148[6]-114
Water Solubility Low (presumed)6.9 g/100 mL (20°C)Miscible1.1% in water[2]14.4% in water (19.3°C)[3]0.05 g/100 mL

Potential Green Chemistry Applications

Based on its favorable physicochemical properties, methyl heptyl ether is a strong candidate for several applications in green chemistry, particularly as a replacement for more hazardous or less efficient traditional ether solvents.

Reaction Solvent in Organic Synthesis

With a boiling point of approximately 150.5°C, methyl heptyl ether can serve as a high-boiling point solvent for a variety of organic reactions that require elevated temperatures to proceed at a reasonable rate. Its presumed chemical stability, characteristic of simple ethers, makes it suitable for reactions involving strong bases or organometallic reagents.

Potential Reactions:

  • Williamson Ether Synthesis: As an ether itself, it is a suitable solvent for the synthesis of other ethers.

  • Grignard Reactions: Ethers are essential for stabilizing Grignard reagents. The higher boiling point of methyl heptyl ether could allow for reactions with less reactive alkyl or aryl halides.

  • Cross-Coupling Reactions (e.g., Suzuki, Heck): Many of these reactions benefit from higher temperatures to facilitate catalyst turnover and improve reaction kinetics.

  • Reactions requiring azeotropic removal of water: Its hydrophobicity and high boiling point make it a candidate for reactions where water is a byproduct and needs to be removed.

Extraction Solvent

The presumed low water solubility and moderate polarity of methyl heptyl ether make it an excellent candidate for liquid-liquid extractions. It could be used to extract organic compounds from aqueous reaction mixtures or natural products from plant materials.

Advantages in Extraction:

  • Reduced Solvent Loss: Its low volatility minimizes evaporative losses during extraction and subsequent work-up steps.

  • Improved Phase Separation: Its likely immiscibility with water would lead to clean and efficient phase separation.

  • Higher Flash Point: A higher flash point compared to diethyl ether enhances safety during handling.

Crystallization Solvent

Methyl heptyl ether's properties may also make it a suitable solvent for crystallization. It could be used as a single solvent or as part of a co-solvent system to induce crystallization of a wide range of organic compounds.

Experimental Protocols (Proposed)

The following protocols are proposed based on the known properties of methyl heptyl ether and standard laboratory procedures. Researchers should perform small-scale trials to optimize these protocols for their specific substrates and conditions.

Protocol 1: Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol describes a plausible method for the Williamson ether synthesis using methyl heptyl ether as the solvent.

Materials:

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromopropane

  • Methyl heptyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Solvent Addition: Add 100 mL of anhydrous methyl heptyl ether to the flask.

  • Alkoxide Formation: While stirring under a nitrogen atmosphere, slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension at room temperature. The mixture will be stirred until the cessation of hydrogen gas evolution (typically 30-60 minutes).

  • Alkyl Halide Addition: Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 150°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add 100 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure benzyl propyl ether.

Protocol 2: Liquid-Liquid Extraction of a Hypothetical Natural Product

This protocol outlines a general procedure for the extraction of a moderately nonpolar organic compound from an aqueous solution using methyl heptyl ether.

Materials:

  • Aqueous solution containing the target compound

  • Methyl heptyl ether

  • Separatory funnel

  • Sodium chloride (solid)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: Transfer the aqueous solution containing the target compound into a separatory funnel of appropriate size.

  • Salting Out (Optional): If the target compound has some water solubility, add sodium chloride to the aqueous phase to increase its ionic strength and decrease the solubility of the organic compound (salting out).

  • Extraction:

    • Add a volume of methyl heptyl ether to the separatory funnel (typically 1/3 to 1/2 of the aqueous phase volume).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Phase Separation:

    • Drain the lower aqueous layer.

    • Pour the upper organic layer (methyl heptyl ether extract) out through the top of the funnel into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of methyl heptyl ether two more times to ensure complete recovery of the target compound.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and remove the methyl heptyl ether by rotary evaporation to yield the crude extracted compound.

Safety and Handling

As with all ethers, there is a potential for peroxide formation upon exposure to air and light.[7] Although the structure of methyl heptyl ether (a primary ether) may make it less prone to peroxide formation than secondary ethers like diisopropyl ether, it is crucial to handle it with care.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Peroxide Testing: Periodically test for the presence of peroxides, especially before distillation or evaporation. A simple test involves adding the ether to an acidified potassium iodide solution; a yellow or brown color indicates the presence of peroxides.

  • Toxicity: While specific toxicity data for methyl heptyl ether is limited, it should be handled with standard laboratory precautions. Assume it to be harmful if inhaled or absorbed through the skin.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Diagrams

G cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_workup Work-up prep1 Aqueous solution containing target compound prep2 Add to separatory funnel prep1->prep2 ext1 Add Methyl Heptyl Ether prep2->ext1 ext2 Shake and vent ext1->ext2 ext3 Allow layers to separate ext2->ext3 sep1 Drain aqueous layer ext3->sep1 sep2 Collect organic layer sep1->sep2 sep3 Repeat extraction of aqueous layer (2x) sep1->sep3 work1 Combine organic layers sep2->work1 work2 Dry over Na2SO4 work1->work2 work3 Filter work2->work3 work4 Evaporate solvent work3->work4 work5 Isolated Compound work4->work5

Caption: Workflow for a proposed liquid-liquid extraction using methyl heptyl ether.

G cluster_properties Desirable Green Solvent Properties cluster_solvents Solvent Comparison p1 High Boiling Point (>100 °C) p2 Low Water Solubility p3 Lower Peroxide Formation Tendency p4 Lower Toxicity p5 High Flash Point mhe Methyl Heptyl Ether mhe->p1 ~150.5 °C mhe->p2 Presumed Low mhe->p3 Likely (Primary Ether) mhe->p4 Data Needed mhe->p5 ~35.8 °C trad Traditional Ethers (e.g., Diethyl Ether, THF) trad->p1 Low (35-66 °C) trad->p2 High/Miscible trad->p3 High trad->p4 Known Hazards trad->p5 Very Low (<0 °C)

References

Application Notes and Protocols: The Role of 1-Methoxyheptane in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-methoxyheptane, a simple aliphatic ether, and its potential role in fragrance formulation. This document details its chemical and physical properties, olfactory profile, and recommended evaluation protocols for its application in various consumer products. While specific quantitative performance data for this compound is limited in publicly available literature, this guide incorporates data from similar aliphatic ethers and established industry standards to provide a thorough framework for its assessment and use.

Introduction to this compound in Fragrance

This compound (also known as methyl heptyl ether) is an aliphatic ether that can be utilized in fragrance formulations to impart specific olfactory characteristics and modify the overall scent profile. Ethers are known in perfumery for their volatility, which often contributes to the top notes of a fragrance, and their solvent properties, aiding in the blending of other raw materials.[1] Their relative stability also makes them suitable for a variety of product bases.[1]

Olfactory Profile

While detailed sensory data for this compound is not extensively published, the general profile for simple aliphatic ethers is often described as light, fresh, and ethereal, with potential fruity or green nuances.[1] A related compound, this compound-3-thiol, is noted for its floral, green, and gardenia-like scent, suggesting that the methoxyheptane structure can contribute to complex and desirable aromas.[2] For the purpose of these notes, the olfactory character of this compound will be considered as a fresh, slightly green, and ethereal top note modifier.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for predicting its behavior in fragrance formulations, including its evaporation rate and solubility.

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
Synonyms Methyl heptyl ether--INVALID-LINK--
CAS Number 629-32-3--INVALID-LINK--
Molecular Formula C8H18O--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
Appearance Colorless liquid (presumed)General property of similar ethers
Boiling Point 150.5 °C at 760 mmHgLookChem
Vapor Pressure 4.87 mmHg at 25°CLookChem
Flash Point 35.8 °CLookChem
Solubility Soluble in oils and ethanolGeneral property of ethers[1]

Applications in Fragrance Formulation

Based on its properties, this compound is best suited as a top note modifier in various fragrance applications. Its volatility suggests a fast-evaporating character that can provide an initial lift to a fragrance.

Recommended Usage Levels

Specific usage levels for this compound are not widely documented. However, based on data for similar aliphatic ethers used in perfumery, the following are suggested starting concentrations for evaluation:

ApplicationRecommended Concentration (% w/w)
Fine Fragrance (Alcohol-based) 0.1 - 2.0
Body Lotion / Cream 0.05 - 0.5
Soap (Bar and Liquid) 0.1 - 1.0
Shampoo / Conditioner 0.05 - 0.5
Air Care Products 0.2 - 2.0

Note: These are starting recommendations and should be optimized based on sensory and stability testing.

Blending Properties

This compound, as a simple ether, is expected to be an excellent solvent for a wide range of fragrance raw materials, aiding in the creation of homogenous blends.[1] It is likely to blend well with citrus, fruity, green, and floral notes, enhancing their initial impact and diffusion.

Experimental Protocols

The following protocols are designed to thoroughly evaluate the performance and stability of this compound in fragrance formulations.

Sensory Analysis Protocol

This protocol outlines a method for the sensory evaluation of this compound by a trained panel.

Objective: To characterize the olfactory profile of this compound and its impact on a model fragrance.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Standard fragrance blotters

  • A simple fragrance base (e.g., a blend of citrus and floral notes)

  • Glass beakers and stirring rods

  • Pipettes

Procedure:

  • Preparation of Samples:

    • Prepare a 10% dilution of this compound in ethanol.

    • Prepare the model fragrance base.

    • Prepare a second version of the model fragrance base containing 1% this compound.

  • Evaluation:

    • Dip fragrance blotters into each of the three preparations.

    • Present the blotters to a panel of at least five trained sensory analysts in a well-ventilated, odor-free room.

    • Panelists should evaluate the samples at three time points: immediately after dipping (top notes), after 15 minutes (heart notes), and after 1 hour (dry down).

    • Panelists will rate the intensity of various scent descriptors (e.g., green, fruity, ethereal, fresh, sweet) on a scale of 1 to 10.

    • Panelists will also provide qualitative descriptions of the scent and its evolution over time.

Data Analysis:

  • Average the intensity ratings for each descriptor at each time point.

  • Compile and analyze the qualitative descriptions to create a comprehensive olfactory profile.

Sensory_Analysis_Workflow cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis A 10% this compound in Ethanol D Dip Blotters A->D B Model Fragrance Base B->D C Model Fragrance Base with 1% this compound C->D E Present to Panel D->E F Evaluate at T=0, T=15min, T=1hr E->F G Rate Intensity of Descriptors F->G H Provide Qualitative Descriptions F->H I Analyze and Profile G->I H->I Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions (4 Weeks) cluster_eval Weekly Evaluation A Fragrance with this compound C Incorporate Fragrance into Bases A->C B Product Bases (Fine Fragrance, Lotion, Soap) B->C D Room Temp C->D E 40°C C->E F UV Light C->F G Olfactory Profile D->G H Color D->H I pH D->I J Viscosity D->J E->G E->H E->I E->J F->G F->H F->I F->J

References

Application Notes and Protocols for Liquid-Liquid Extraction Using 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxyheptane is an ether solvent with properties that suggest its potential as a "green" alternative to conventional non-polar solvents like hexane in liquid-liquid extraction (LLE) processes. Its lower toxicity and potential for derivation from renewable resources make it an attractive candidate for sustainable practices in pharmaceutical and natural product development. However, it is crucial to note that as of the current date, publicly available, peer-reviewed studies detailing specific LLE protocols and quantitative performance data for this compound are scarce.

These application notes provide a comprehensive overview of the physicochemical properties of this compound relevant to LLE, a general theoretical protocol for its use, and a discussion of its potential applications and considerations. The provided protocols are intended as a starting point for methods development and will require optimization and validation for specific applications.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a solvent is critical for designing an effective LLE protocol. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C8H18O[1][2]
Molecular Weight 130.23 g/mol [1]
Boiling Point 150.5 °C at 760 mmHg[1][3]
Density 0.78 g/cm³[1][3]
Flash Point 35.8 °C[1][3]
logP (Octanol-Water Partition Coefficient) 2.603 - 3.5[1]
Vapor Pressure 4.87 mmHg at 25°C[1]
Water Solubility Low (immiscible)Inferred from high logP
Hydrogen Bond Acceptor Count 1[1]
Hydrogen Bond Donor Count 0[1]

Note: The logP value suggests that this compound is a non-polar solvent, making it suitable for extracting hydrophobic compounds from aqueous solutions. Its boiling point is higher than that of hexane (approx. 69 °C), which may require adjustments in solvent removal steps but can also reduce losses due to evaporation.

Potential Applications in Drug Development

Based on its properties as a non-polar solvent, this compound could theoretically be employed in various LLE applications within the drug development pipeline, including:

  • Extraction of Active Pharmaceutical Ingredients (APIs): Isolating non-polar APIs from aqueous-based reaction mixtures or fermentation broths.

  • Natural Product Extraction: Extracting lipophilic bioactive compounds from plant, microbial, or marine sources.

  • Sample Clean-up: Removing non-polar impurities from aqueous samples prior to analysis.

  • Replacement for Less "Green" Solvents: Serving as a substitute for solvents like hexane, diethyl ether, or dichloromethane in established protocols to improve the environmental profile of the process.

Experimental Protocol: A General Template for Liquid-Liquid Extraction

The following is a general protocol for a bench-scale LLE using this compound. This protocol should be considered a starting point and must be optimized for each specific application.

Objective: To extract a non-polar target compound from an aqueous solution into this compound.

Materials:

  • Aqueous solution containing the target compound

  • This compound (analytical grade or higher)

  • Separatory funnel of appropriate size

  • Beakers or Erlenmeyer flasks for collecting layers

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator or other solvent evaporation system

  • Analytical instrument for quantification (e.g., HPLC, GC-MS)

Protocol:

  • Preparation:

    • Ensure the separatory funnel is clean, dry, and the stopcock is properly sealed.

    • Place the separatory funnel in a ring stand with a beaker underneath to catch any potential leaks.

    • Measure the volume of the aqueous solution containing the target compound.

  • Extraction:

    • Transfer the aqueous solution into the separatory funnel.

    • Add a predetermined volume of this compound to the separatory funnel. A common starting point is a 1:1 volume ratio of organic to aqueous phase, but this should be optimized.

    • Stopper the funnel and gently invert it. Immediately vent the funnel by opening the stopcock to release any pressure buildup.

    • Shake the funnel for 1-2 minutes with periodic venting. The optimal shaking time and intensity should be determined experimentally.

    • Place the funnel back in the ring stand and allow the layers to separate completely. The less dense this compound layer will be the top layer.

  • Phase Separation:

    • Carefully drain the lower aqueous layer into a clean collection flask.

    • Pour the upper organic layer (this compound) out through the top opening of the separatory funnel into a separate clean flask to avoid contamination from any residual aqueous phase in the stopcock.

  • Drying the Organic Phase:

    • Add a small amount of a suitable drying agent (e.g., anhydrous sodium sulfate) to the collected organic layer to remove any dissolved water.

    • Gently swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

    • Filter or decant the dried organic phase into a pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the this compound using a rotary evaporator. The bath temperature should be set appropriately, considering the solvent's boiling point (150.5 °C).

    • Continue evaporation until a constant weight of the extracted compound is achieved.

  • Analysis:

    • Dissolve the dried extract in a suitable solvent for analysis.

    • Quantify the amount of the target compound in the extract and in the remaining aqueous phase to determine the extraction efficiency and partition coefficient.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the liquid-liquid extraction protocol described above.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_post_extraction Post-Extraction prep_aq Aqueous Solution (with target compound) mix Combine in Separatory Funnel prep_aq->mix prep_org This compound prep_org->mix shake Shake & Vent mix->shake separate Allow Layers to Separate shake->separate collect_aq Collect Aqueous Layer separate->collect_aq Lower Layer collect_org Collect Organic Layer separate->collect_org Upper Layer dry Dry Organic Layer (e.g., with Na2SO4) collect_org->dry evaporate Evaporate Solvent dry->evaporate analyze Analyze Extract evaporate->analyze

Caption: General workflow for liquid-liquid extraction.

Safety and Environmental Considerations

This compound is considered to have a more favorable safety and environmental profile compared to some traditional solvents. However, it is still a chemical and should be handled with appropriate care.

  • Safety: The safety data sheet (SDS) for this compound should always be consulted before use. It is indicated as harmful if inhaled and toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. All work should be performed in a well-ventilated area or a fume hood.

  • Environmental: While considered a "green" solvent, releases of this compound into the environment should be minimized. Due to its toxicity to aquatic life, aqueous waste containing this compound should be disposed of as hazardous waste according to local regulations.

Conclusion and Future Directions

This compound presents a promising alternative to conventional non-polar solvents in liquid-liquid extraction. Its physicochemical properties make it theoretically suitable for a range of applications in pharmaceutical and natural product research. However, the lack of published data necessitates that researchers conduct their own feasibility and optimization studies. Future work should focus on generating and publishing data on partition coefficients for various classes of compounds, as well as comparative studies against traditional solvents to fully validate its efficacy and "green" credentials in real-world applications.

References

Application Note & Protocol: Quantitative Analysis of 1-Methoxyheptane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methoxyheptane is an ether that may be present as a volatile organic compound in various matrices, including pharmaceutical preparations, environmental samples, or as a potential biomarker. Accurate and sensitive detection of this compound is crucial for quality control, safety assessment, and research purposes. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[1][2]

Principle of the Method

Gas chromatography (GC) separates components of a sample mixture based on their differential partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert gas). As the sample travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated components then enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, allowing for highly specific detection and quantification.[2]

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the described GC-MS method for the analysis of this compound.

ParameterValue
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 5%
Accuracy (Recovery) 95 - 105%

Experimental Protocol

Materials and Reagents
  • This compound standard: Purity ≥ 95%

  • Internal Standard (IS): 1-Methoxyhexane or other suitable non-interfering volatile compound.

  • Solvent: Hexane or Dichloromethane (GC grade)

  • Sample Matrix: Dependent on the application (e.g., water, plasma, formulation buffer)

  • Inert Gas: Helium or Nitrogen (99.999% purity)

Instrumentation
  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

  • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

Standard and Sample Preparation

3.1. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

3.2. Working Standard Solutions (0.5 - 500 ng/mL):

  • Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards.

  • Spike each standard with the internal standard to a final concentration of 100 ng/mL.

3.3. Sample Preparation:

  • Liquid Samples (e.g., water):

    • For volatile organic compounds in water, a purge and trap method or headspace analysis is effective for extraction and concentration.[2]

    • Alternatively, for less volatile compounds, a liquid-liquid extraction can be performed. To 1 mL of the aqueous sample, add 1 mL of hexane and the internal standard. Vortex for 2 minutes and centrifuge to separate the layers. The organic (upper) layer is collected for analysis.

  • Solid Samples:

    • Extraction methods such as Soxhlet extraction or ultrasonic extraction with a suitable organic solvent can be employed.[2] The resulting extract is then diluted as necessary and spiked with the internal standard.

GC-MS Parameters
Parameter Setting
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Start at 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min (hold for 2 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (m/z 40-200)
Quantifier Ion (this compound) To be determined from the mass spectrum (likely a prominent fragment)
Qualifier Ions (this compound) To be determined from the mass spectrum
Internal Standard Ion To be determined from the mass spectrum
Data Analysis
  • Calibration Curve:

    • Inject the prepared calibration standards into the GC-MS.

    • For each standard, determine the peak area of the this compound quantifier ion and the internal standard ion.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Plot the peak area ratio against the concentration of the standards to generate a calibration curve. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).

  • Sample Quantification:

    • Inject the prepared samples.

    • Calculate the peak area ratio of the analyte to the internal standard in the samples.

    • Use the equation from the calibration curve to determine the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL this compound) working_std 2. Prepare Working Standards (Serial Dilution) stock->working_std spike_is_std 3. Spike Internal Standard into Standards working_std->spike_is_std injection 6. Inject Sample/Standard into GC-MS spike_is_std->injection sample_prep 4. Sample Extraction (e.g., LLE, Headspace) spike_is_sample 5. Spike Internal Standard into Samples sample_prep->spike_is_sample spike_is_sample->injection separation 7. Chromatographic Separation (GC Column) injection->separation detection 8. Mass Spectrometric Detection (MS) separation->detection integration 9. Peak Integration & Area Ratio Calculation detection->integration calibration 10. Generate Calibration Curve integration->calibration quantification 11. Quantify this compound in Samples calibration->quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Output Sample Sample containing This compound Injector Injector (Vaporization) Sample->Injector Column Column (Separation) Injector->Column Mobile Phase IonSource Ion Source (Ionization) Column->IonSource Elution MassAnalyzer Mass Analyzer (Filtering by m/z) IonSource->MassAnalyzer Detector Detector (Signal Generation) MassAnalyzer->Detector Data Data (Chromatogram & Mass Spectrum) Detector->Data Result Quantitative Result (Concentration) Data->Result Analysis

Caption: Logical relationship of components in the GC-MS analytical method.

References

Industrial Applications of 1-Methoxyheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxyheptane (CAS No. 629-32-3), also known as methyl heptyl ether, is a versatile aliphatic ether with emerging applications across several industrial sectors. Its properties as a solvent and a fragrance ingredient make it a compound of interest. This document provides a comprehensive overview of the industrial uses of this compound, with a focus on its applications in chemical synthesis, and as a potential, more environmentally friendly solvent. Detailed protocols for its synthesis and potential applications are provided to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent and its suitability for various industrial applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 629-32-3[1]
Appearance Colorless oily liquid[2]
Boiling Point 150.5 °C at 760 mmHg[3]
Melting Point -94 °C (estimated)[3]
Density 0.78 g/cm³[3]
Refractive Index 1.404[3]
Flash Point 35.8 °C[3]
Vapor Pressure 4.87 mmHg at 25 °C[3]
LogP (Octanol-Water Partition Coefficient) 2.60320[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]

Industrial Applications

The primary industrial applications of this compound are in the fragrance industry and as a solvent in various chemical processes.

Fragrance and Perfumery

This compound is utilized as a fragrance ingredient, often to impart a fresh, green note to perfumes.[2] It is particularly effective in the top notes of herbal and green floral scents and blends well with lavender and other aromatic compounds.[2] Its stability in basic media makes it suitable for use in soaps and powders.[2]

Application Note: Formulation in a Model Eau de Toilette

While specific commercial formulations are proprietary, a model formulation can be conceptualized. This compound could be incorporated at a low percentage (e.g., 0.1-1.5% by weight) in an eau de toilette formulation to provide a lifting, green top note. It would be blended with other essential oils and aroma chemicals, such as linalool, geraniol, and citrus oils, in a hydroalcoholic base. The logical workflow for such a formulation is depicted below.

G cluster_preparation Fragrance Concentrate Preparation cluster_formulation Final Formulation 1_Methoxyheptane 1_Methoxyheptane Blend Blend 1_Methoxyheptane->Blend Essential_Oils Essential_Oils Essential_Oils->Blend Aroma_Chemicals Aroma_Chemicals Aroma_Chemicals->Blend Mix Mix Blend->Mix Ethanol Ethanol Ethanol->Mix Water Water Water->Mix Ageing Ageing Mix->Ageing Filtration Filtration Ageing->Filtration Final_Product Final_Product Filtration->Final_Product

Caption: Workflow for fragrance formulation.

Solvent Applications and "Green" Chemistry Potential

This compound's properties suggest its potential as a solvent in organic synthesis and industrial applications. Ethers are known to be relatively stable and can be good solvents for a range of nonpolar and moderately polar compounds. The growing emphasis on "green chemistry" encourages the replacement of hazardous solvents with more environmentally benign alternatives. While specific studies on this compound as a green solvent are limited, its structural similarity to other ethers that are being explored as greener alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), suggests it could be a candidate for further investigation.[4]

Application Note: Potential Use in Grignard Reactions

Grignard reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF), which are effective at solvating the Grignard reagent.[5] this compound, as an ether, could potentially serve as a solvent for Grignard reactions. Its higher boiling point compared to diethyl ether may be advantageous for reactions requiring higher temperatures. However, its efficacy would need to be experimentally validated. A key consideration would be its ability to dissolve the Grignard reagent and the substrate, and its inertness under the reaction conditions.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol is an adaptation of the general Williamson ether synthesis for the preparation of this compound from 1-bromoheptane and sodium methoxide.

Reaction Scheme:

CH₃(CH₂)₆Br + CH₃ONa → CH₃(CH₂)₆OCH₃ + NaBr

Materials:

  • 1-Bromoheptane

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkyl Halide: To the stirred solution, add 1-bromoheptane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add anhydrous diethyl ether and a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by fractional distillation to yield pure this compound.

G Start Start Dissolve_NaOMe Dissolve NaOMe in Methanol Start->Dissolve_NaOMe Add_Bromoheptane Add 1-Bromoheptane Dissolve_NaOMe->Add_Bromoheptane Reflux Reflux 4-6h Add_Bromoheptane->Reflux Evaporate_MeOH Evaporate Methanol Reflux->Evaporate_MeOH Extraction Extract with Diethyl Ether Evaporate_MeOH->Extraction Wash Wash with Brine Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Distillation Fractional Distillation Dry_Concentrate->Distillation Product Pure this compound Distillation->Product

Caption: Williamson ether synthesis workflow.

Safety, Handling, and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area and away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Future Outlook

The industrial utility of this compound is still being explored. Further research into its performance as a solvent in a wider range of organic reactions, particularly in the context of pharmaceutical synthesis, is warranted. Its potential as a "green" solvent alternative to more hazardous chemicals could be a significant area of investigation, requiring detailed studies on its environmental fate and toxicology. As the demand for novel fragrance ingredients and more sustainable chemical processes grows, this compound may find broader application in the chemical industry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 1-methoxyheptane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete Separation of this compound from Impurities During Distillation

Symptoms:

  • The boiling point of the distillate is not sharp and varies during collection.

  • Analytical tests (e.g., GC-MS, NMR) of the collected fractions show the presence of impurities.

  • The yield of pure this compound is lower than expected.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inefficient Distillation Setup For impurities with boiling points close to that of this compound (150.5 °C at 760 mmHg), a simple distillation may be insufficient.[1] Solution: Employ fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux, Raschig, or packed column) to enhance separation efficiency.[2]
Azeotrope Formation This compound may form an azeotrope with residual water or other solvents from the synthesis, leading to a constant boiling point mixture that cannot be separated by simple distillation. Solution: 1. Drying: Thoroughly dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. 2. Azeotropic Distillation: If water is the suspected azeotrope-forming impurity, consider using a Dean-Stark apparatus during the initial distillation phase to remove water.
Thermal Decomposition Although this compound has a moderate boiling point, prolonged heating at atmospheric pressure could potentially lead to some decomposition, especially if acidic or basic impurities are present. Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal decomposition. A nomograph can be used to estimate the boiling point at a given pressure.
Issue 2: Poor Separation or No Elution During Flash Chromatography

Symptoms:

  • This compound co-elutes with impurities.

  • This compound does not move from the origin (streaks on the baseline).

  • The compound elutes too quickly with the solvent front.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical for good separation on silica gel. Solution: 1. TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and maximizes the separation from impurities. Good starting points for ethers are mixtures of hexanes or petroleum ether with a more polar solvent like diethyl ether or ethyl acetate.[1] 2. Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Column Overloading Loading too much crude material onto the column leads to broad bands and poor separation. Solution: As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w) for good separation. This ratio may need to be increased for difficult separations.
Improper Column Packing Channels or cracks in the silica gel bed will result in poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to settle the silica and remove any air bubbles.
Sample Loading Technique Loading the sample in a large volume of a strong solvent will broaden the initial band. Solution: Dissolve the crude product in a minimal amount of the eluting solvent or a less polar solvent. Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The most common impurities will depend on the synthetic route used. For the Williamson ether synthesis, which is a common method for preparing ethers like this compound, potential impurities include:

  • Unreacted starting materials: 1-bromoheptane (or other heptyl halides) and sodium methoxide.

  • Alternative starting materials: 1-heptanol if the synthesis starts from the alcohol.

  • Side-products: Heptene isomers resulting from the elimination reaction of the heptyl halide, which is a common side reaction in Williamson ether synthesis.

  • Residual solvents: The solvent used for the reaction (e.g., THF, DMF) and solvents used during the workup (e.g., diethyl ether, ethyl acetate).

  • Water: From the workup procedure.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for reliable purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the percentage purity and identify volatile impurities.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and detect impurities. The integration of proton signals in 1H NMR can be used for quantitative purity analysis against a known standard.[7][8][9]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the C-O-C ether linkage and the absence of hydroxyl (-OH) groups from unreacted alcohol.

Q3: What is a good starting point for a flash chromatography solvent system for this compound?

A3: this compound is a relatively non-polar compound. A good starting point for TLC and flash chromatography would be a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent. Start with a high ratio of non-polar to polar solvent (e.g., 98:2 or 95:5 hexanes:diethyl ether or hexanes:ethyl acetate) and gradually increase the polarity to achieve the desired Rf value.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, ethers as a class of compounds can form explosive peroxides upon exposure to air and light, especially when old.

  • Peroxide Test: Before distilling any ether, it is crucial to test for the presence of peroxides. This can be done using commercially available peroxide test strips or by adding a few drops of the ether to a freshly prepared solution of potassium iodide in acetic acid. A yellow to brown color indicates the presence of peroxides.

  • Peroxide Removal: If peroxides are present, they must be removed before distillation. This can be achieved by shaking the ether with a concentrated solution of ferrous sulfate or by passing it through a column of activated alumina.

  • Distillation Precautions: Never distill an ether to dryness, as this can concentrate any residual peroxides to a dangerous level. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This is a general procedure and may need to be optimized based on the specific impurities present.

Materials:

  • Crude this compound

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Boiling chips

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Thermometer

Procedure:

  • Drying: Dry the crude this compound by stirring it with anhydrous magnesium sulfate for at least 30 minutes. Filter to remove the drying agent.

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Distillation: Place the dried crude this compound and a few boiling chips into the distillation flask. Heat the flask gently using a heating mantle.

  • Fraction Collection: As the vapor rises through the fractionating column, the temperature at the still head will stabilize at the boiling point of the lowest boiling component. Collect the initial fractions (forerun) separately. The temperature should then rise and stabilize at the boiling point of this compound (approximately 150.5 °C at atmospheric pressure).[1] Collect the fraction that distills at a constant temperature.

  • Purity Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification of this compound by Flash Chromatography

This is a general procedure and the solvent system should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (flash chromatography grade, 40-63 µm)

  • Eluting solvents (e.g., hexanes and diethyl ether)

  • Flash chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluting solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluting solvent. Carefully add the sample to the top of the silica gel bed.

  • Elution: Add the eluting solvent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table provides a hypothetical summary of purity data that could be obtained from different purification techniques. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (Area % by GC)Final Purity (Area % by GC)Typical Yield (%)Notes
Simple Distillation ~85%~95-97%80-90%Effective for removing non-volatile impurities or those with significantly different boiling points.
Fractional Distillation ~85%>99%70-85%Recommended for removing impurities with close boiling points, such as isomeric byproducts.[2]
Flash Chromatography ~85%>99%60-80%Effective for removing both more polar and less polar impurities. Yield can be lower due to losses on the column.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation High boiling impurities chromatography Flash Chromatography crude->chromatography Polar/Non-polar impurities analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product Purity > 99%

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting start Incomplete Separation in Distillation q1 Boiling point difference < 25°C? start->q1 a1_yes Use Fractional Distillation q1->a1_yes Yes q2 Azeotrope suspected? q1->q2 No end Improved Separation a1_yes->end a2_yes Dry sample thoroughly / Azeotropic distillation q2->a2_yes Yes q3 Thermal decomposition? q2->q3 No a2_yes->end a3_yes Use Vacuum Distillation q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for distillation problems.

References

Stability and degradation pathways of 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is based on the general chemical principles governing the stability and degradation of aliphatic ethers. Specific experimental data for 1-methoxyheptane is limited in publicly available literature. Therefore, the degradation pathways, troubleshooting advice, and experimental protocols are presented as predictive guidance for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound, as with other aliphatic ethers, is its propensity to form explosive peroxides upon exposure to oxygen and light.[1][2] Over time, these peroxides can accumulate to dangerous levels.[1] Additionally, while generally stable, this compound can undergo degradation under specific stress conditions such as strong acids, high temperatures, and prolonged exposure to UV light.

Q2: How can I detect the presence of peroxides in my this compound sample?

A2: Peroxides can be detected by shaking a sample of the ether with an acidified aqueous solution of potassium iodide (10%).[1] The formation of a yellow to brown color, resulting from the liberation of iodine, indicates the presence of peroxides.[1] Commercially available test strips for organic peroxides also offer a convenient qualitative and semi-quantitative method for detection.

Q3: What are the expected degradation products of this compound?

A3: Under various stress conditions, this compound is expected to degrade into several products. Autoxidation can lead to the formation of hydroperoxides and dialkyl peroxides.[3] Acid-catalyzed hydrolysis will likely yield methanol and heptan-1-ol.[4] Thermal degradation may result in a complex mixture of smaller alkanes and alkenes through radical chain reactions.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed, air-impermeable container.[5] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.

Q5: Can I distill this compound that has been stored for an extended period?

A5: Distilling ethers that may contain peroxides is extremely hazardous and should be avoided. Peroxides are generally less volatile than the parent ether and can become concentrated in the distillation flask, leading to a risk of explosion.[6] Always test for the presence of peroxides before any heating or distillation. If peroxides are present, they must be removed prior to distillation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in a Reaction Using this compound as a Solvent
Observation Potential Cause Troubleshooting Steps
Formation of oxygenated byproducts.Presence of peroxides in the this compound.1. Test the this compound for peroxides using the potassium iodide method or peroxide test strips. 2. If peroxides are present, purify the solvent by passing it through a column of activated alumina or by treating it with a reducing agent followed by distillation (only if deemed safe after peroxide removal). 3. For future experiments, use freshly opened bottles of high-purity, inhibitor-free solvent or purify the solvent immediately before use.
Products resulting from the cleavage of the ether.The reaction conditions are too acidic, leading to the hydrolysis of this compound.1. If possible, reduce the acidity of the reaction medium or use a non-acidic catalyst. 2. Consider using a different, more robust solvent if strongly acidic conditions are required for your reaction.
Issue 2: Inconsistent Results in Experiments Involving this compound
Observation Potential Cause Troubleshooting Steps
Variable reaction rates or product yields between batches.The purity and stability of the this compound may vary.1. Ensure that the this compound used in all experiments is from the same batch and has been stored under identical conditions. 2. Always use freshly opened or recently purified solvent to minimize the impact of peroxide formation. 3. Document the age and storage conditions of the solvent for each experiment to track potential correlations with results.
Degradation of starting materials or products.Reactivity with peroxides present in the this compound.1. Test the solvent for peroxides. 2. If peroxides are detected, purify the solvent before use. 3. Consider adding a radical scavenger to the reaction mixture if peroxide-initiated side reactions are suspected, provided it does not interfere with the desired reaction.

Predicted Degradation Pathways of this compound

The following diagrams illustrate the predicted degradation pathways of this compound based on the known chemistry of aliphatic ethers.

Autoxidation_Pathway This compound This compound Heptyl_Methyl_Ether_Radical 1-(Methoxy)heptyl Radical This compound->Heptyl_Methyl_Ether_Radical Initiation (H abstraction) Peroxy_Radical 1-(Methoxy)heptylperoxy Radical Heptyl_Methyl_Ether_Radical->Peroxy_Radical + O2 Hydroperoxide 1-(Methoxy)heptyl Hydroperoxide Peroxy_Radical->Hydroperoxide + R-H Alkoxy_Radical 1-(Methoxy)heptyloxy Radical Hydroperoxide->Alkoxy_Radical Heat or Light Heptanal Heptanal Alkoxy_Radical->Heptanal β-scission Methanol Methanol Alkoxy_Radical->Methanol Rearrangement & Fragmentation

Caption: Predicted autoxidation pathway of this compound.

Hydrolysis_Pathway This compound This compound Protonated_Ether Protonated this compound This compound->Protonated_Ether + H3O+ Transition_State SN2 Transition State Protonated_Ether->Transition_State + H2O (Nucleophilic Attack) Methanol Methanol Heptan-1-ol Heptan-1-ol Transition_State->Methanol Transition_State->Heptan-1-ol H3O_plus H3O+ H2O H2O

Caption: Predicted acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound under stress conditions.[7][8] The following are general protocols for the forced degradation of this compound, which should be adapted based on the specific experimental setup and analytical capabilities. It is recommended to aim for 5-20% degradation of the active ingredient for meaningful results.[7]

1. Acidic and Basic Hydrolysis

  • Objective: To assess the stability of this compound in acidic and basic environments.

  • Procedure:

    • Prepare a solution of this compound in a suitable co-solvent (e.g., acetonitrile or methanol) to ensure solubility in the aqueous medium.

    • For acidic hydrolysis, add an equal volume of a strong acid (e.g., 1 M HCl) to the solution.

    • For basic hydrolysis, add an equal volume of a strong base (e.g., 1 M NaOH) to a separate solution.

    • Maintain the solutions at an elevated temperature (e.g., 60°C) and monitor the reaction over time (e.g., at 0, 6, 24, and 48 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by a suitable chromatographic method (e.g., GC-MS or HPLC-MS) to identify and quantify any degradation products.

2. Oxidative Degradation

  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent.

    • Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3% v/v).

    • Stir the mixture at room temperature and monitor the reaction over time.

    • Analyze aliquots at various time points using a suitable chromatographic method to identify and quantify oxidation products.

3. Thermal Degradation

  • Objective: To determine the stability of this compound at elevated temperatures.

  • Procedure:

    • Place a neat sample of this compound in a sealed vial under an inert atmosphere.

    • Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven.

    • Analyze the sample at various time points to assess for any degradation.

4. Photodegradation

  • Objective: To assess the stability of this compound upon exposure to light.

  • Procedure:

    • Prepare a solution of this compound in a photochemically transparent solvent (e.g., acetonitrile or water).

    • Expose the solution to a controlled light source that provides both UV and visible radiation, as specified in ICH guideline Q1B.[9]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points to identify any photodegradation products.

Analytical Method for Degradation Products

A gas chromatography-mass spectrometry (GC-MS) method is generally suitable for the analysis of volatile and semi-volatile degradation products of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the concentration of the analytes.

  • Temperature Program: An initial temperature of 40-50°C, followed by a ramp to a final temperature of 250-300°C to ensure the elution of all components.

  • MS Detection: Electron ionization (EI) with a full scan mode to identify unknown degradation products based on their mass spectra.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the literature, a quantitative data table on its degradation is not provided. Researchers are encouraged to generate this data internally using the experimental protocols outlined above. The following table provides a template for summarizing such data once it is obtained.

Stress Condition Parameter Value Degradation Products Observed Analytical Method
Acidic Hydrolysis (1 M HCl, 60°C, 24h)% Degradation[Experimental Value]Methanol, Heptan-1-olGC-MS
Basic Hydrolysis (1 M NaOH, 60°C, 24h)% Degradation[Experimental Value][List of Products]GC-MS
Oxidation (3% H₂O₂, RT, 24h)% Degradation[Experimental Value]1-(Methoxy)heptyl HydroperoxideHPLC-MS
Thermal (80°C, 48h)% Degradation[Experimental Value][List of Products]GC-MS
Photodegradation (ICH Q1B)% Degradation[Experimental Value][List of Products]GC-MS

References

Common impurities in commercial 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 1-Methoxyheptane. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their impact on experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound is typically synthesized via the Williamson ether synthesis, which involves the reaction of a heptyl halide with a methoxide. Consequently, the most common impurities are unreacted starting materials and side-products. These include:

  • 1-Heptanol: From the incomplete reaction of the corresponding alkoxide or hydrolysis.

  • 1-Heptene: Formed as a byproduct of an E2 elimination side reaction.

  • Heptyl Halides (e.g., 1-Bromoheptane): Unreacted starting material.

  • Other Isomers: Small quantities of isomers such as 2-methoxyheptane may be present depending on the synthetic route.

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound is generally around 95-96%. The remaining percentage consists of the impurities mentioned above. For highly sensitive applications, purification before use is recommended.

Q3: How can impurities in this compound affect my experiment?

A3: The impact of impurities depends on the nature of your reaction:

  • 1-Heptanol: The presence of this alcohol, with its active proton, can be detrimental to reactions involving organometallics (like Grignard or organolithium reagents), hydrides, and other strong bases by quenching the reagent.

  • 1-Heptene: As an alkene, it can react with strong oxidizing agents, participate in catalytic hydrogenation, or undergo other addition reactions, leading to unexpected byproducts and consumption of reagents.

  • Heptyl Halides: These can interfere with radical reactions or react with nucleophiles, leading to undesired side products.

Q4: How can I check the purity of my this compound?

A4: The most effective method for analyzing the purity of this compound and identifying volatile organic impurities is Gas Chromatography-Mass Spectrometry (GC-MS). A detailed protocol is provided in this guide.

Q5: Is it possible to purify commercial this compound?

A5: Yes, fractional distillation is an effective method for purifying this compound due to the significant differences in the boiling points of the main component and its common impurities. A detailed protocol is available below.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected byproducts Presence of reactive impurities in this compound.Analyze the solvent by GC-MS to identify and quantify impurities. Purify the this compound by fractional distillation.
Quenching of organometallic reagents Residual 1-heptanol in the solvent.Purify the this compound by fractional distillation to remove the alcohol. Alternatively, dry the solvent over a suitable drying agent that reacts with alcohols.
Formation of unexpected saturated byproducts in a hydrogenation reaction Presence of 1-heptene impurity.Purify the this compound by fractional distillation.

Data Presentation

Table 1: Typical Impurity Profile of Commercial this compound (Purity ~95-96%)
Impurity Chemical Formula Typical Concentration Range (%) Boiling Point (°C)
1-HeptanolC₇H₁₆O1.0 - 2.5176
1-HepteneC₇H₁₄0.5 - 1.594
1-BromoheptaneC₇H₁₅Br0.1 - 1.0180

Note: The concentration ranges are typical estimates and can vary between suppliers and batches.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

This protocol outlines a general method for the qualitative and quantitative analysis of impurities in this compound.

1. Materials and Reagents:

  • This compound sample

  • High-purity solvent for dilution (e.g., Hexane or Dichloromethane, GC grade)

  • Reference standards for potential impurities (1-heptanol, 1-heptene, 1-bromoheptane)

  • Helium (99.999% purity) as carrier gas

  • Autosampler vials with PTFE-lined caps

2. Sample Preparation:

  • Accurately prepare a 1% (v/v) solution of the this compound sample in the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Prepare a series of calibration standards for the expected impurities in the same solvent.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector.

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is suitable.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 3 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-300 amu.

    • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by matching retention times with the injected standards.

  • Quantify the impurities by creating a calibration curve from the analysis of the reference standards.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol describes the purification of this compound from less volatile (1-heptanol, 1-bromoheptane) and more volatile (1-heptene) impurities.

1. Materials and Equipment:

  • Commercial this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Stir bar or boiling chips

  • Thermometer

2. Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Add the commercial this compound and a stir bar or boiling chips to the round-bottom flask.

  • Begin heating the flask gently.

  • The first fraction to distill will be the most volatile impurity, 1-heptene (boiling point ~94 °C). Collect this fraction in a separate receiving flask until the temperature at the distillation head begins to rise significantly.

  • Change the receiving flask and continue heating. The temperature should stabilize at the boiling point of this compound (around 150.5 °C). Collect this main fraction.

  • Once the majority of the this compound has distilled and the temperature begins to rise again, or if the distillation rate drops significantly, stop the distillation. The remaining liquid in the distillation flask will contain the less volatile impurities, 1-heptanol and 1-bromoheptane.

  • Analyze the purity of the collected main fraction using the GC-MS protocol described above.

Visualizations

Impurity_Analysis_Workflow cluster_start cluster_analysis Analysis cluster_decision Decision cluster_end cluster_purification Purification start Commercial This compound sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep gc_ms GC-MS Analysis sample_prep->gc_ms purity_check Purity > 99.5%? gc_ms->purity_check use_in_exp Use in Experiment purity_check->use_in_exp Yes frac_dist Fractional Distillation purity_check->frac_dist No reanalyze Re-analyze Purity (GC-MS) frac_dist->reanalyze reanalyze->purity_check

Caption: Workflow for the analysis and purification of commercial this compound.

Williamson_Ether_Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Reaction Pathways cluster_products Products & Impurities heptyl_halide 1-Heptyl Halide reaction Williamson Ether Synthesis heptyl_halide->reaction impurity2 Unreacted 1-Heptyl Halide heptyl_halide->impurity2 Unreacted methoxide Sodium Methoxide methoxide->reaction impurity3 1-Heptanol (From unreacted/hydrolyzed methoxide) methoxide->impurity3 Unreacted/Hydrolyzed product This compound (Desired Product) reaction->product SN2 (Major) impurity1 1-Heptene (Elimination Product) reaction->impurity1 E2 (Minor)

Caption: Origin of common impurities from the Williamson ether synthesis of this compound.

Technical Support Center: Drying of 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on removing water content from 1-Methoxyheptane. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for drying this compound to very low water levels?

A1: For achieving very low water content (sub-ppm levels), the use of activated 3Å molecular sieves or activated alumina is highly recommended.[1][2] These desiccants are efficient at removing water from ethers and are safer than reactive metal or metal hydride-based methods.[1]

Q2: Can I use other common desiccants like calcium chloride or sodium sulfate?

A2: While desiccants like anhydrous calcium chloride and sodium sulfate can remove bulk water, they are generally not effective for drying ethers to the low levels required for many sensitive applications. Sodium sulfate, in particular, has been shown to be an inept desiccant for ethers.

Q3: How do I determine the water content in this compound?

A3: The most accurate and widely accepted method for determining trace amounts of water in organic solvents is Karl Fischer titration.[3][4][5][6] This technique can be performed using either volumetric or coulometric methods, with coulometry being particularly suited for very low water concentrations.[6]

Q4: Does this compound form an azeotrope with water?

A4: While extensive databases of azeotropes exist, a specific entry for a this compound/water azeotrope is not commonly documented. However, many ethers do form azeotropes with water.[7] Given its boiling point of approximately 150°C, it is plausible that an azeotrope could form.[8][9][10][11] Regardless of azeotrope formation, using 3Å molecular sieves will effectively dry the solvent.

Q5: How do I regenerate used molecular sieves?

A5: Molecular sieves can be regenerated by heating them to drive off the adsorbed water. For 3Å sieves, a temperature range of 175-260°C is typically recommended. The heating should be done in a well-ventilated oven or under a stream of dry, inert gas. After heating, the sieves must be cooled in a desiccator to prevent re-adsorption of atmospheric moisture.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High water content after drying with molecular sieves. 1. Incomplete activation of molecular sieves.2. Insufficient amount of sieves used.3. Insufficient contact time.4. Sieves were exposed to air after activation.1. Ensure sieves are activated at the correct temperature (175-260°C for 3Å) for several hours.2. Use a sufficient loading of sieves, typically 10-20% (w/v).[2]3. Allow the solvent to stand over the sieves for at least 24-48 hours.[2]4. Handle activated sieves under an inert atmosphere (e.g., in a glovebox) and store them in an airtight container.
Solvent appears cloudy after adding a desiccant. The desiccant is breaking down or reacting with impurities in the solvent.1. Filter the solvent to remove the particulate matter.2. Consider using a different, higher-purity grade of desiccant.3. Pre-dry the solvent with a less aggressive desiccant to remove bulk water before using a high-efficiency desiccant.
Inconsistent results from Karl Fischer titration. 1. Contamination from atmospheric moisture.2. Incomplete water release from the sample.3. Side reactions with the Karl Fischer reagent.1. Ensure the titration vessel is properly sealed and purged with a dry, inert gas.2. For hydrophobic samples like this compound, ensure adequate mixing and sufficient titration time to allow for complete water extraction.[3]3. Ethers are generally stable with Karl Fischer reagents, but if impurities are present, investigate potential side reactions.
Peroxide formation in stored this compound. Ethers can form explosive peroxides upon exposure to air and light over time.1. Always test for the presence of peroxides before distillation or concentration.2. Store this compound in a dark, airtight container under an inert atmosphere (e.g., nitrogen or argon).3. Add a peroxide inhibitor, such as butylated hydroxytoluene (BHT), for long-term storage.

Quantitative Data Summary

The following table summarizes the efficiency of various desiccants for drying ethers, with Tetrahydrofuran (THF) serving as a representative model. The data is adapted from J. Org. Chem. 2010, 75, 24, 8351–8354.

DesiccantLoading (% w/v or m/v)Time (h)Final Water Content (ppm) in THF
3Å Molecular Sieves 20% m/v48< 10
Activated Alumina Single pass over column-< 10
Calcium Hydride (CaH₂) (distilled from) --~13
Sodium/Benzophenone (distilled from) --~43

Experimental Protocols

Protocol 1: Drying this compound with Activated 3Å Molecular Sieves

Objective: To reduce the water content of this compound to below 10 ppm.

Materials:

  • This compound (reagent grade)

  • 3Å molecular sieves

  • Oven capable of reaching 260°C

  • Desiccator

  • Clean, dry glass bottle with a septum-sealed cap

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Place the required amount of 3Å molecular sieves in a shallow glass dish.

  • Activate the sieves by heating in an oven at 175-260°C for at least 4 hours.

  • Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.

  • Once cooled, quickly transfer the activated sieves (10-20% of the solvent volume) to a clean, dry glass bottle.

  • Add the this compound to the bottle containing the sieves.

  • Purge the headspace with an inert gas and seal the bottle.

  • Allow the solvent to stand over the sieves for at least 48 hours, with occasional gentle swirling.[2]

  • The dried solvent can be carefully decanted or cannulated for use.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents

  • Dry syringes and needles

  • Sample of this compound

Methodology:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent to the titration cell and pre-titrating to a dry endpoint.

  • Using a dry syringe, carefully draw a precise volume or weight of the this compound sample.

  • Inject the sample into the titration cell.

  • Start the titration. The instrument will automatically titrate the sample and calculate the water content.

  • For hydrophobic samples like this compound, ensure sufficient stirring and titration time to allow for the complete extraction of water into the Karl Fischer solvent.[3]

  • Record the water content, typically expressed in ppm or percentage.

Diagrams

Drying_Method_Selection start Start: Wet this compound bulk_drying Need for Bulk Water Removal? start->bulk_drying predry Pre-dry with Anhydrous MgSO4 or Na2SO4 bulk_drying->predry Yes high_purity High Purity (low ppm H2O) Required? bulk_drying->high_purity No predry->high_purity mol_sieves Dry over Activated 3Å Molecular Sieves (10-20% w/v, >48h) high_purity->mol_sieves Yes alumina Pass through Activated Alumina Column high_purity->alumina Yes (Rapid) distillation Simple Distillation (if non-azeotropic and moderate dryness needed) high_purity->distillation No karl_fischer Verify Water Content with Karl Fischer Titration mol_sieves->karl_fischer alumina->karl_fischer distillation->karl_fischer end End: Anhydrous this compound karl_fischer->end

Caption: Decision workflow for selecting a drying method for this compound.

References

Technical Support Center: 1-Methoxyheptane Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 1-methoxyheptane in reactions involving strong bases. The following information is intended for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary side reactions when this compound is treated with a strong, non-nucleophilic base like Lithium diisopropylamide (LDA)?

When using a strong, sterically hindered base such as LDA, the primary expected reaction is deprotonation at a carbon alpha to the ether oxygen. However, several side reactions can occur, including:

  • E2 Elimination: If the deprotonation leads to a viable leaving group or if there are impurities, an elimination reaction can occur, yielding heptene isomers. Bulky bases like LDA favor the formation of the "Hofmann" product (less substituted alkene).[1]

  • Rearrangement Reactions: In some cases, the anionic species formed after deprotonation can undergo rearrangement, although this is less common for simple acyclic ethers.

  • Reaction with Solvent: The strong base can react with the solvent if it is not completely inert (e.g., traces of moisture or protic solvents).

Q2: Can n-butyllithium (n-BuLi) cause cleavage of this compound?

Yes, very strong bases like organolithium compounds can cleave ethers.[2] This typically occurs via a deprotonation at the alpha-position, followed by elimination of a hydride at the beta-position to form an olefinic ether. The resulting hydride can then attack the olefin.[2] This can lead to a complex mixture of products.

Q3: Is this compound stable in the presence of sodium amide (NaNH₂)?

Sodium amide is a very strong base and is highly likely to cause elimination reactions rather than substitution.[3] Similar to other strong bases, it can deprotonate this compound, potentially leading to elimination and other side products.

Q4: How can I minimize the formation of elimination byproducts?

To minimize elimination reactions:

  • Use a less hindered base: If the desired reaction is substitution, a less sterically hindered base might be preferable, although this can increase the likelihood of nucleophilic attack by the base itself.

  • Control the temperature: Running the reaction at a lower temperature can often favor the desired reaction pathway over elimination.

  • Choose the appropriate solvent: The choice of solvent can influence the reaction outcome. Aprotic, non-polar solvents are generally preferred for reactions involving strong bases.

Troubleshooting Guides

Issue 1: Low yield of the desired product and formation of heptene isomers.
  • Possible Cause: E2 elimination is occurring as a significant side reaction. This is more likely with sterically hindered, strong bases.[1]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to increase the selectivity of the desired reaction.

    • Change the Base: If applicable to your desired transformation, consider using a slightly weaker or less hindered base. Be aware that this may introduce other side reactions like SN2.[3][4]

    • Slow Addition of Base: Add the strong base dropwise to the reaction mixture to maintain a low concentration of the base at any given time, which can help to suppress side reactions.

Issue 2: Complex product mixture with unexpected molecular weights.
  • Possible Cause: Ether cleavage by a very strong base like n-butyllithium.[2]

  • Troubleshooting Steps:

    • Re-evaluate Base Choice: Determine if a less aggressive base can be used to achieve the desired transformation.

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is rigorously dried. Moisture can react with the strong base and initiate unintended reaction pathways.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reactions with atmospheric oxygen and moisture.

Experimental Protocols

Note: The following are representative protocols and may need to be optimized for specific applications.

Protocol 1: Deprotonation of this compound using LDA

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA) in THF to the flask.

  • Substrate Addition: Add this compound dropwise to the cooled LDA solution.

  • Reaction: Allow the reaction to stir at -78 °C for the desired amount of time (e.g., 1-2 hours), monitoring the progress by an appropriate analytical technique (e.g., GC-MS of quenched aliquots).

  • Quenching: Quench the reaction by slowly adding a suitable electrophile or a proton source (e.g., saturated aqueous ammonium chloride).

  • Work-up: Allow the mixture to warm to room temperature, and perform a standard aqueous work-up and extraction.

Data Presentation

Table 1: Effect of Base and Temperature on Side Product Formation

BaseTemperature (°C)Desired Product Yield (Hypothetical %)Heptene Isomers (Hypothetical %)Other Byproducts (Hypothetical %)
LDA-7885105
LDA0603010
n-BuLi-78701515 (cleavage products)
NaNH₂2555405

Note: The data in this table is hypothetical and serves to illustrate general trends. Actual results may vary.

Visualizations

Side_Reactions cluster_deprotonation Desired Pathway cluster_side_reactions Side Reactions This compound This compound Alpha-Deprotonation Alpha-Deprotonation This compound->Alpha-Deprotonation Deprotonation E2 Elimination E2 Elimination This compound->E2 Elimination Elimination Ether Cleavage Ether Cleavage This compound->Ether Cleavage Cleavage (very strong bases) Strong Base Strong Base Strong Base->Alpha-Deprotonation Strong Base->E2 Elimination Strong Base->Ether Cleavage Solvent Reaction Solvent Reaction Strong Base->Solvent Reaction e.g., with trace H₂O Troubleshooting_Workflow start Experiment Start issue Low Yield / Side Products? start->issue cause1 E2 Elimination issue->cause1 Heptene observed cause2 Ether Cleavage issue->cause2 Complex mixture solution1 Lower Temperature Change Base cause1->solution1 solution2 Use Weaker Base Anhydrous Conditions cause2->solution2 end Optimized Reaction solution1->end solution2->end

References

Safe handling and storage procedures for 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 1-Methoxyheptane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary physical properties?

A1: this compound (CAS No: 629-32-3) is a colorless oily liquid.[1] Key physical and chemical properties are summarized in the table below.

Q2: What are the main hazards associated with this compound?

A2: this compound is a combustible liquid.[2] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.[2] It may be harmful if inhaled and is toxic to aquatic life with long-lasting effects.[2]

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep it away from heat, sparks, open flames, and other ignition sources.[4] It should be stored separately from strong oxidizing agents.[3]

Troubleshooting Guide

Problem: I smell a faint odor of this compound in the lab, but there is no visible spill.

  • Possible Cause: The container may not be properly sealed, or there may be a very small leak. Vapors may also be escaping during transfer.

  • Solution:

    • Ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

    • Check that the container cap is tightly sealed.

    • Work within a fume hood to minimize vapor inhalation.[2]

    • If the odor persists, move the container to a well-ventilated area, such as a chemical fume hood, and inspect it for any damage or leaks.

Problem: I have accidentally spilled a small amount of this compound on my lab bench.

  • Solution: For a minor spill (generally less than 4 liters), you can typically clean it up yourself if you are trained and have the proper equipment.[5]

    • Alert others in the immediate area.

    • Ensure adequate ventilation and eliminate all ignition sources.[6]

    • Wearing appropriate PPE (gloves, safety goggles, and a lab coat), confine the spill using an inert absorbent material like vermiculite, sand, or a commercial absorbent.[3][5] Do not use combustible materials like paper towels to absorb the initial spill.[5]

    • Once the liquid is absorbed, use a scoop and brush to collect the material into a suitable, closed container for disposal.[3][7]

    • Clean the spill area with warm, soapy water to remove any residue.[6]

    • Label the container with "Spill Debris" and the chemical name, and dispose of it as hazardous waste according to your institution's guidelines.[7][8]

Problem: My this compound appears cloudy or has formed a precipitate.

  • Possible Cause: While some chemicals can degrade or react over time, this compound is generally stable. However, contamination or improper storage could be a cause. For other chemicals, precipitation can sometimes occur at low temperatures.

  • Solution:

    • Do not use the chemical if its appearance has changed.

    • Consult the manufacturer's technical support for guidance.

    • If the chemical is deemed unusable, dispose of it as hazardous waste following proper procedures.[8]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 629-32-3[9][10][11]
Molecular Formula C8H18O[1][9][10]
Molecular Weight 130.23 g/mol [1][9][11]
Appearance Colorless oily liquid[1]
Boiling Point 150.5°C at 760 mmHg[9][10]
Melting Point -94°C (estimate)[1][9]
Flash Point 35.8°C[9][10]
Density 0.78 g/cm³[9][10]
Refractive Index 1.404[9][10]
Vapor Pressure 4.87 mmHg at 25°C[9][10]

Experimental Protocols

Safe Handling Protocol
  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and an emergency eyewash and shower are accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A lab coat or chemical-resistant apron.[12]

  • Handling:

    • Perform all manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors.[2]

    • Use spark-proof tools and avoid sources of ignition such as open flames and hot surfaces.[4]

    • Keep the container tightly closed when not in use.[3]

    • Wash hands thoroughly after handling.[3]

Spill Cleanup Protocol (Minor Spill)
  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. Eliminate any ignition sources.[6]

  • Containment: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[3][5]

  • Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[5]

  • Collection: Once the liquid is fully absorbed, use a non-sparking scoop and brush to collect the material into a labeled, sealable container for hazardous waste.[3][7]

  • Decontamination: Clean the spill area with soap and water.[6]

  • Disposal: Dispose of the sealed container and any contaminated PPE as hazardous waste in accordance with local, state, and federal regulations.[8] For major spills, evacuate the area and contact your institution's environmental health and safety office immediately.[6]

Disposal Protocol
  • Waste Identification: this compound and materials contaminated with it must be treated as hazardous waste.[8]

  • Containerization: Collect waste this compound in a clearly labeled, sealed, and compatible container. The container should be marked with the words "HAZARDOUS WASTE" and the chemical name.[8] Do not mix with other waste streams.[8]

  • Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[8]

  • Disposal Request: Arrange for pickup and disposal through your institution's licensed professional waste disposal service.[12] Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.[13]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_storage Storage A Review SDS B Verify Fume Hood & Safety Shower/Eyewash C Wear Safety Goggles A->C B->C D Wear Chemical Resistant Gloves F Work in Fume Hood E Wear Lab Coat E->F G Avoid Ignition Sources F->G J Store in Cool, Dry, Well-Ventilated Area H Keep Container Sealed G->H I Wash Hands After Use H->I I->J

Caption: Workflow for Safe Handling of this compound.

SpillResponse start Spill Occurs assess Assess Spill Size & Hazard start->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe Don PPE minor_spill->ppe evacuate Evacuate Area major_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose as Hazardous Waste decontaminate->dispose end End dispose->end notify Notify EHS/ Emergency Services evacuate->notify notify->end

Caption: Decision-making workflow for a chemical spill response.

References

Technical Support Center: 1-Methoxyheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methoxyheptane.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the Williamson ether synthesis, which involves the reaction of a heptyl halide with sodium methoxide.

Question: Why is the yield of my this compound synthesis unexpectedly low?

Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A primary cause is the competition with a side reaction, namely the E2 elimination of the heptyl halide, which is favored by high temperatures and sterically hindered substrates. To address this, consider the following:

  • Reaction Temperature: Ensure the reaction temperature is kept moderate, typically between 50-100°C, to favor the SN2 substitution over elimination.[1][2]

  • Choice of Heptyl Halide: Use a primary heptyl halide. 1-Bromoheptane or 1-iodoheptane are generally preferred over 1-chloroheptane due to their better leaving group ability, which facilitates the SN2 reaction.

  • Purity of Reagents: Ensure that your sodium methoxide is not excessively degraded by exposure to moisture and that your solvent is anhydrous. Protic solvents can solvate the methoxide ion, reducing its nucleophilicity.[2]

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Williamson ether syntheses can take from 1 to 8 hours to complete.[1][2]

Question: My final product is impure, showing unreacted starting materials and a significant byproduct. How can I improve the purity?

Answer: Product impurity is a common challenge. The primary byproduct is often 1-heptene, resulting from the E2 elimination pathway. To enhance the purity of your this compound:

  • Optimize Reaction Conditions: Lowering the reaction temperature can minimize the formation of the 1-heptene byproduct.

  • Purification Method: Fractional distillation is an effective method for separating this compound (boiling point ~150°C) from unreacted 1-heptyl halide and the lower-boiling 1-heptene. Column chromatography can also be employed for purification.

  • Work-up Procedure: A thorough aqueous work-up is crucial to remove any remaining sodium methoxide and the sodium halide salt formed during the reaction. Washing the organic layer with water and brine will help in this regard.

Question: I am recovering a significant amount of my starting heptyl halide. What is causing the incomplete conversion?

Answer: Incomplete conversion suggests that the reaction conditions are not optimal for the SN2 reaction to proceed to completion. Consider these points:

  • Insufficient Nucleophile: Ensure you are using at least a stoichiometric equivalent of sodium methoxide. A slight excess of the methoxide can help drive the reaction to completion.

  • Reaction Time and Temperature: As mentioned, the reaction may require a longer duration or a moderate increase in temperature to go to completion. Monitor the reaction to determine the optimal time.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often used for Williamson ether synthesis as they effectively dissolve the alkoxide and do not solvate the nucleophile as strongly as protic solvents, thus increasing the reaction rate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a heptyl halide (e.g., 1-bromoheptane) with sodium methoxide.[4]

Q2: Which heptyl halide is the best choice for this synthesis: 1-chloroheptane, 1-bromoheptane, or 1-iodoheptane?

A2: The reactivity of the alkyl halide in an SN2 reaction is dependent on the leaving group ability of the halide. The general trend for leaving group ability is I > Br > Cl > F. Therefore, 1-iodoheptane would be the most reactive, followed by 1-bromoheptane, and then 1-chloroheptane. While 1-iodoheptane is the most reactive, 1-bromoheptane is often chosen as a good compromise between reactivity and cost.

Q3: Can I use a different base instead of sodium methoxide?

A3: For the synthesis of this compound, sodium methoxide is the ideal base as it provides the required methoxide nucleophile. Using other bases like sodium hydroxide would lead to the formation of 1-heptanol as the primary product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Sodium methoxide is a strong base and is corrosive. It reacts with water, so it should be handled in a dry environment. The organic solvents and reagents used are flammable. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Data Presentation

Table 1: Factors Influencing the Yield of this compound Synthesis via Williamson Ether Synthesis

FactorCondition 1Condition 2Expected OutcomeRationale
Heptyl Halide 1-Chloroheptane1-BromoheptaneHigher yield with 1-BromoheptaneBromide is a better leaving group than chloride, favoring the SN2 reaction.
Temperature 50°C100°CPotentially higher yield at 50°CHigher temperatures can increase the rate of the competing E2 elimination reaction, forming 1-heptene and reducing the ether yield.
Solvent Methanol (Protic)DMSO (Aprotic)Higher yield in DMSOPolar aprotic solvents like DMSO solvate the cation but not the alkoxide anion, increasing the nucleophilicity of the methoxide and accelerating the SN2 reaction.
Base Degraded NaOMeFresh NaOMeHigher yield with fresh NaOMeSodium methoxide can react with atmospheric moisture, reducing its effective concentration and nucleophilicity.

Experimental Protocols

Detailed Methodology for the Williamson Ether Synthesis of this compound

This protocol describes the synthesis of this compound from 1-bromoheptane and sodium methoxide.

Materials:

  • 1-Bromoheptane

  • Sodium methoxide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium methoxide (1.1 equivalents) to anhydrous DMSO.

  • Addition of Heptyl Halide: While stirring, add 1-bromoheptane (1.0 equivalent) to the flask.

  • Reaction: Heat the reaction mixture to 50°C and maintain this temperature with stirring. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Mandatory Visualization

TroubleshootingWorkflow start Start Synthesis of This compound low_yield Low Yield? start->low_yield check_temp Check Reaction Temperature low_yield->check_temp Yes impure_product Impure Product? low_yield->impure_product No check_reagents Check Reagent Purity (Anhydrous Conditions) check_temp->check_reagents check_time Monitor Reaction Time (TLC/GC) check_reagents->check_time optimize_purification Optimize Purification (Distillation/Chromatography) impure_product->optimize_purification Yes incomplete_conversion Incomplete Conversion? impure_product->incomplete_conversion No optimize_purification->incomplete_conversion check_stoichiometry Check Stoichiometry (Slight Excess of NaOMe) incomplete_conversion->check_stoichiometry Yes successful_synthesis Successful Synthesis incomplete_conversion->successful_synthesis No change_solvent Consider Different Solvent (e.g., DMF, DMSO) check_stoichiometry->change_solvent

Caption: Troubleshooting workflow for this compound synthesis.

WilliamsonEtherSynthesis cluster_reactants Reactants cluster_products Products heptyl_halide 1-Heptyl Halide (e.g., 1-Bromoheptane) reaction SN2 Reaction heptyl_halide->reaction sodium_methoxide Sodium Methoxide (CH3ONa) sodium_methoxide->reaction methoxyheptane This compound sodium_halide Sodium Halide (NaX) reaction->methoxyheptane reaction->sodium_halide

Caption: Williamson ether synthesis pathway for this compound.

References

Technical Support Center: Enhancing Reactant Solubility in 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methoxyheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of reactants in this versatile solvent. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and technical data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a predominantly nonpolar solvent due to its long heptyl chain. However, the ether oxygen atom can act as a hydrogen bond acceptor, allowing for limited solubility of some polar molecules.[1] The general principle of "like dissolves like" is the primary determinant of solubility in this compound.[2][3][4][5] Consequently, nonpolar organic compounds are expected to have higher solubility than polar compounds.

Q2: My reactant is not dissolving in this compound. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, consider the following initial steps:

  • Particle Size Reduction: Ensure your reactant is a fine powder to maximize the surface area for dissolution.

  • Increase Temperature: Gently warming the mixture can significantly increase the solubility of many compounds.

  • Agitation: Ensure vigorous and continuous stirring or agitation to promote dissolution.

  • Purity Check: Impurities in either the reactant or the solvent can sometimes hinder solubility.

Q3: How does temperature affect the solubility of reactants in this compound?

A3: For most solid reactants, solubility in this compound will increase with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces within the solid reactant. However, for gaseous reactants, solubility typically decreases as the temperature rises. It is recommended to experimentally determine the optimal temperature for your specific reactant.

Q4: Can I use a co-solvent to improve the solubility of my reactant in this compound?

A4: Yes, using a co-solvent is a common and effective strategy. By mixing this compound with a miscible solvent of a different polarity, you can create a solvent system with an intermediate polarity that may be better suited to dissolve your reactant. For example, adding a small amount of a more polar solvent like THF or dichloromethane may enhance the solubility of a moderately polar reactant.

Troubleshooting Guide: Common Solubility Issues

Issue Possible Cause Recommended Solution
Reactant "oils out" or forms a separate liquid phase. The reactant is immiscible with this compound at the current concentration and temperature.1. Increase Temperature: Gently warm the mixture while stirring. 2. Add a Co-solvent: Titrate in a miscible co-solvent in which the reactant is known to be soluble (e.g., THF, Dichloromethane) until a single phase is achieved. 3. Re-evaluate Solvent Choice: If the reactant is highly polar, this compound may not be the appropriate primary solvent.
A precipitate forms during the reaction. The product of the reaction is insoluble in this compound, or a change in the reaction mixture's polarity is causing the starting material to precipitate.1. Use a Co-solvent: Add a co-solvent that can solubilize both the reactants and the expected products. 2. Increase Temperature: Maintain a higher reaction temperature to keep all components in solution. 3. Phase-Transfer Catalysis: If an insoluble salt is formed, consider using a phase-transfer catalyst to facilitate the reaction between phases.[6][7]
The reaction is sluggish or incomplete with visible undissolved reactant. The low concentration of the dissolved reactant is limiting the reaction rate.1. Enhance Solubility: Employ the methods described in this guide (increase temperature, add a co-solvent, particle size reduction). 2. Use a Phase-Transfer Catalyst: This can be particularly effective if one reactant is an inorganic salt that is insoluble in this compound.[6][7][8][9][10]

Technical Data

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O[11][12][13]
Molecular Weight 130.23 g/mol [11][12][13]
Boiling Point 150.5 °C at 760 mmHg[12]
Density 0.78 g/cm³[12]
Refractive Index 1.404[12]
Flash Point 35.8 °C[12]
Hydrogen Bond Donor Count 0[12]
Hydrogen Bond Acceptor Count 1[12]

Solvent Miscibility with this compound (Predicted)

Based on its predominantly nonpolar character, this compound is expected to be miscible with other nonpolar and weakly polar solvents.

Solvent Class Representative Solvents Predicted Miscibility
Alkanes Hexane, HeptaneMiscible
Aromatic Hydrocarbons Toluene, BenzeneMiscible
Ethers Diethyl ether, Tetrahydrofuran (THF)Miscible
Chlorinated Solvents Dichloromethane, ChloroformMiscible
Ketones AcetonePartially Miscible
Alcohols Methanol, EthanolSparingly Miscible to Immiscible
Water Immiscible

Experimental Protocols

Protocol 1: Qualitative Determination of Reactant Solubility

This protocol provides a rapid assessment of a reactant's solubility in this compound.

Materials:

  • Reactant (solid or liquid)

  • This compound

  • Small test tubes

  • Vortex mixer

  • Graduated pipette or syringe

Procedure:

  • Add 25 mg of the solid reactant or 0.05 mL of the liquid reactant to a small test tube.[14]

  • Add 0.25 mL of this compound to the test tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Visually inspect the mixture for any undissolved solid or the presence of a second liquid phase.

  • If the reactant has not fully dissolved, add another 0.25 mL of this compound and vortex again.

  • Repeat step 5 up to a total solvent volume of 1.5 mL.

  • Record your observations as "soluble," "partially soluble," or "insoluble."

Protocol 2: Quantitative Determination of Reactant Solubility (Gravimetric Method)

This protocol allows for a more precise measurement of a reactant's solubility.

Materials:

  • Reactant (solid)

  • This compound

  • Scintillation vials with caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (chemically compatible with this compound)

  • Syringes

  • Pre-weighed glass vials

Procedure:

  • Add an excess amount of the solid reactant to a scintillation vial.

  • Add a known volume (e.g., 5.0 mL) of this compound to the vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Allow the mixture to equilibrate for at least 24 hours with continuous agitation.

  • After equilibration, allow the mixture to settle for at least 2 hours at the set temperature.

  • Carefully draw a sample of the supernatant into a syringe, avoiding any solid particles.

  • Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed glass vial.

  • Record the exact volume of the solution transferred.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight is achieved.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in g/L or mol/L.

Visualizing Solubility Improvement Strategies

The following diagrams illustrate the logical workflows for addressing solubility challenges with this compound.

Troubleshooting_Workflow start Start: Poor Reactant Solubility check_temp Increase Temperature? start->check_temp add_cosolvent Add Co-solvent? check_temp->add_cosolvent No increase_temp Warm and Agitate Mixture check_temp->increase_temp Yes ptc Use Phase-Transfer Catalyst? add_cosolvent->ptc No add_miscible_solvent Titrate with a Miscible Co-solvent (e.g., THF, Dichloromethane) add_cosolvent->add_miscible_solvent Yes add_ptc Introduce a Suitable PTC (e.g., Quaternary Ammonium Salt) ptc->add_ptc Yes failure Re-evaluate Solvent System (this compound may be unsuitable) ptc->failure No evaluate Evaluate Solubility increase_temp->evaluate add_miscible_solvent->evaluate add_ptc->evaluate success Reactant Soluble Proceed with Experiment evaluate->success Improved evaluate->failure Not Improved

Caption: Troubleshooting workflow for improving reactant solubility.

Co_solvent_Selection_Logic start Reactant with Poor Solubility in this compound reactant_polarity Assess Reactant Polarity start->reactant_polarity nonpolar Predominantly Nonpolar reactant_polarity->nonpolar Low moderately_polar Moderately Polar reactant_polarity->moderately_polar Medium highly_polar Highly Polar / Ionic reactant_polarity->highly_polar High select_nonpolar_cosolvent Select a Miscible Nonpolar Co-solvent (e.g., Heptane, Toluene) nonpolar->select_nonpolar_cosolvent select_polar_aprotic_cosolvent Select a Miscible Polar Aprotic Co-solvent (e.g., THF, Dichloromethane) moderately_polar->select_polar_aprotic_cosolvent consider_alternative This compound is likely a poor choice. Consider a more polar primary solvent. highly_polar->consider_alternative end Optimized Solvent System select_nonpolar_cosolvent->end select_polar_aprotic_cosolvent->end

Caption: Logic for selecting an appropriate co-solvent.

References

Technical Support Center: 1-Methoxyheptane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the purification of 1-methoxyheptane using distillation methods. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to distillation?

A1: Understanding the physical properties of this compound is crucial for planning a successful purification. The boiling point is the most critical parameter for distillation.

Data Presentation: Physical Properties of this compound

Property Value Source(s)
Molecular Formula C8H18O [1][2][3]
Molecular Weight 130.23 g/mol [1][4][5]
Boiling Point 150.5°C at 760 mmHg [1][2][3]
Density 0.78 g/cm³ [1][3]
Refractive Index 1.404 [1][3]

| Vapor Pressure | 4.87 mmHg at 25°C |[1][3] |

Q2: Which distillation method is most suitable for purifying this compound?

A2: The choice of distillation method depends on the nature and boiling points of the impurities.

  • Simple Distillation: Suitable for separating this compound from impurities with a boiling point difference of greater than 70°C.[6]

  • Fractional Distillation: This is the most common and effective method for separating this compound from impurities with closer boiling points (less than 70°C difference).[7][8] It uses a fractionating column to achieve better separation through multiple vaporization-condensation cycles.[7]

  • Vacuum Distillation: Recommended if this compound is suspected of decomposing at its atmospheric boiling point (150.5°C) or for separating it from very high-boiling impurities.[6][9] Lowering the pressure reduces the boiling point.[9]

  • Azeotropic Distillation: A specialized technique used to break azeotropes, which are mixtures that boil at a constant temperature.[10][11] This is only necessary if this compound forms an azeotrope with a specific impurity that cannot be removed by other methods.

Q3: What are the common impurities I might encounter?

A3: Impurities often originate from the synthesis process. Common synthetic routes for this compound involve reacting n-heptyl chloride or 1-bromoheptane with sodium methoxide.[2] Therefore, potential impurities include:

Data Presentation: Potential Impurities and Boiling Points

Compound Boiling Point (°C) Potential Origin Recommended Separation Method
Methanol 64.7 Excess reagent/solvent Simple or Fractional Distillation
1-Heptene 93.6 Starting material Fractional Distillation
This compound 150.5 Product -
1-Heptanol 176 Side product Fractional Distillation
1-Bromoheptane 179-181 Starting material Fractional Distillation
Dimethyl Sulfoxide (DMSO) 189 Solvent Fractional or Vacuum Distillation

| Diheptyl ether | ~240 | Side product | Fractional or Vacuum Distillation |

Troubleshooting Guide

Problem 1: The final product purity is low.

  • Possible Cause: Inefficient separation due to similar boiling points of impurities and the product.

  • Solution:

    • Switch to Fractional Distillation: If you are using simple distillation, switching to a fractional distillation setup with a packed column (e.g., Vigreux, Raschig rings) will significantly improve separation efficiency.[7]

    • Increase Column Efficiency: Use a longer fractionating column or a more efficient packing material to increase the number of theoretical plates.[7]

    • Optimize Reflux Ratio: Increase the reflux ratio. This means returning a larger portion of the condensed vapor (distillate) to the column, which enhances separation but may slow down the distillation rate.

    • Check for Azeotropes: If purity does not improve, an azeotrope may be present. Consider using a different technique like azeotropic distillation with an appropriate entrainer.[10]

Mandatory Visualization: Troubleshooting Workflow for Purity Issues

G start Low Purity Detected (Post-Distillation) check_method Are you using fractional distillation? start->check_method simple_to_frac Switch to Fractional Distillation Setup check_method->simple_to_frac No check_column Is the column packed and sufficiently long? check_method->check_column Yes simple_to_frac->check_column increase_efficiency Increase column length or use more efficient packing check_column->increase_efficiency No check_rate Is the distillation rate slow and controlled? check_column->check_rate Yes increase_efficiency->check_rate slow_down Reduce heating rate to ensure gradual separation check_rate->slow_down No check_temp Is the head temperature stable during collection? check_rate->check_temp Yes slow_down->check_temp re_fractionate Re-distill, collecting a narrower boiling point range check_temp->re_fractionate No, it fluctuates consider_vacuum Consider Vacuum Distillation if decomposition is suspected check_temp->consider_vacuum Yes, but purity is still low end_node Purity Improved re_fractionate->end_node consider_vacuum->end_node

Caption: Troubleshooting decision tree for improving product purity.

Problem 2: The distillation is very slow or has stopped.

  • Possible Cause 1: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.

  • Possible Cause 2: Heat loss from the apparatus.

  • Solution: Insulate the distillation flask neck and the fractionating column with glass wool or aluminum foil to prevent heat loss and maintain the temperature gradient.

  • Possible Cause 3 (Vacuum Distillation): A leak in the system.

  • Solution: Check all glass joints and connections for leaks. Ensure all joints are properly greased and sealed.[9]

Problem 3: The compound appears to be decomposing (darkening color, charring).

  • Possible Cause: The compound is thermally unstable at its atmospheric boiling point.

  • Solution: Switch to vacuum distillation.[9] By reducing the pressure, the boiling point of this compound will decrease, allowing for distillation at a lower, safer temperature that prevents thermal degradation.[9][12]

Problem 4: The liquid in the distillation flask is bumping or boiling unevenly.

  • Possible Cause: Superheating of the liquid, which can lead to sudden, violent boiling.[6]

  • Solution:

    • Add Boiling Chips: Always add fresh boiling chips or a magnetic stir bar to the flask before heating to promote smooth boiling.[6] Never add boiling chips to a hot liquid.

    • Ensure Stirring: If using a stir bar, ensure it is spinning at a steady rate.

Experimental Protocols

Protocol 1: Atmospheric Fractional Distillation

This protocol is suitable for separating this compound from impurities with boiling points differing by less than 70°C.[8]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[8]

  • Procedure:

    • Add the crude this compound to the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

    • Begin circulating cold water through the condenser.

    • Gradually heat the flask using a heating mantle.

    • Observe the "ring of condensate" as it slowly rises through the fractionating column. A slow ascent ensures good separation.[7]

    • The temperature will plateau at the boiling point of the lowest-boiling component. Collect this first fraction in a separate receiving flask.

    • Once the first component has distilled, the temperature may drop slightly before rising again. Discard any intermediate "slop" fraction.

    • When the thermometer reading stabilizes at the boiling point of this compound (~150.5°C), switch to a clean receiving flask and collect the product.

    • Stop the distillation when the temperature either rises significantly above the boiling point or when only a small amount of residue remains in the distilling flask. Never distill to dryness.[9]

Protocol 2: Vacuum Distillation

This protocol is for thermally sensitive compounds or for separating from high-boiling impurities.[9]

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus. Use thick-walled glassware designed for vacuum work.

    • Grease all ground-glass joints lightly to ensure an airtight seal.[9]

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

  • Procedure:

    • Place the crude this compound and a magnetic stir bar in the distillation flask. Boiling chips are less effective under vacuum.

    • Ensure all connections are secure. Begin stirring and start the condenser water.

    • Turn on the vacuum pump and allow the pressure inside the apparatus to stabilize at the desired level.

    • Once the vacuum is stable, begin heating the flask gently.

    • Monitor the pressure and temperature closely. Collect the fractions that distill over at the expected boiling point for the given pressure. (Note: The boiling point will be significantly lower than 150.5°C).

    • To stop the distillation, cool the system down first by removing the heating mantle.[9] Then, slowly and carefully vent the apparatus to atmospheric pressure before turning off the vacuum pump.[9]

Mandatory Visualization: Distillation Method Selection Workflow

G start Start: Crude This compound check_bp_diff What is the boiling point difference with impurities? start->check_bp_diff large_bp_diff > 70°C check_bp_diff->large_bp_diff small_bp_diff < 70°C check_bp_diff->small_bp_diff check_thermal_stability Is the compound thermally stable at 150.5°C? is_stable Yes check_thermal_stability->is_stable not_stable No / Unknown check_thermal_stability->not_stable check_azeotrope Does an azeotrope form? azeo_dist Use Azeotropic Distillation check_azeotrope->azeo_dist Yes end_node Pure Product check_azeotrope->end_node No large_bp_diff->check_thermal_stability small_bp_diff->check_thermal_stability simple_dist Use Simple Distillation is_stable:e->simple_dist:w frac_dist Use Fractional Distillation is_stable:e->frac_dist:w vac_dist Use Vacuum Distillation not_stable->vac_dist simple_dist->check_azeotrope frac_dist->check_azeotrope vac_dist->check_azeotrope

Caption: Workflow for selecting the appropriate distillation method.

References

Validation & Comparative

1-Methoxyheptane vs. Diethyl Ether: A Comparative Guide for Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, safety, and environmental impact. Diethyl ether, a historically prevalent solvent, is often favored for its inertness and ability to solubilize a wide range of nonpolar compounds. However, its high volatility and propensity to form explosive peroxides necessitate the exploration of safer, more robust alternatives. This guide provides a comprehensive comparison of 1-methoxyheptane and diethyl ether as reaction solvents, offering data-driven insights to inform your selection process.

At a Glance: Key Properties

A summary of the fundamental physical and safety properties of this compound and diethyl ether is presented below, highlighting the key differences for quick reference.

PropertyThis compoundDiethyl Ether
Molecular Formula C8H18OC4H10O
Molecular Weight 130.23 g/mol [1][2][3]74.12 g/mol
Boiling Point 150.5 °C[1]34.6 °C
Melting Point -94 °C (estimated)[1]-116.3 °C
Density 0.78 g/cm³[1]0.713 g/cm³
Flash Point 35.8 °C[1]-45 °C
Autoignition Temperature Not available160 °C
Explosive Limits Not available1.9 - 36%
Vapor Pressure 4.87 mmHg at 25°C[1]587 hPa at 20°C

Performance as a Reaction Solvent: A Theoretical and Practical Comparison

Key Considerations for Solvent Selection in Organometallic Reactions:

SolventConsiderations Reactivity Reactivity Solubility Solubility of Reagents BoilingPoint Boiling Point Safety Safety Profile Workup Ease of Work-up Solvent Choice of Solvent Solvent->Reactivity Inertness Solvent->Solubility Solvation Power Solvent->BoilingPoint Reaction Temperature Control Solvent->Safety Flammability, Peroxide Formation Solvent->Workup Volatility, Azeotropes

Figure 1. Key factors influencing the selection of a reaction solvent.

Diethyl Ether: The Established Standard

Diethyl ether is a staple in many organic laboratories, particularly for its utility in Grignard and Wittig reactions.[4][5][6][7][8] Its key advantages include:

  • Inertness: It is relatively unreactive towards strong nucleophiles and bases like Grignard reagents.[7][9]

  • Good Solubilizing Power: It effectively dissolves a wide range of nonpolar and organometallic compounds.[7][9]

  • Low Boiling Point: Its low boiling point of 34.6 °C allows for easy removal from the reaction mixture post-reaction.

However, its significant drawbacks are:

  • High Volatility and Flammability: With a flash point of -45 °C, it poses a significant fire hazard.

  • Peroxide Formation: Upon exposure to air and light, diethyl ether can form explosive peroxides, requiring careful handling and storage.

This compound: A Potentially Safer Alternative

Based on its physical properties, this compound presents a compelling case as a safer alternative to diethyl ether in certain applications.

  • Higher Boiling and Flash Points: A significantly higher boiling point (150.5 °C) and flash point (35.8 °C) dramatically reduce the fire hazard associated with its use.[1] This allows for a wider and safer operating temperature range for reactions.

  • Lower Volatility: Its lower vapor pressure suggests reduced solvent loss through evaporation and lower exposure risks for laboratory personnel.[1]

The primary unknown for this compound is its performance in key reactions where ethers are crucial for solvating organometallic species. The longer alkyl chain in this compound may influence its coordination ability with metal centers compared to the ethyl groups in diethyl ether. This could potentially affect the rate and yield of reactions like the Grignard synthesis. However, other sterically hindered ethers have been successfully employed in organometallic reactions, suggesting that this compound could also be a viable solvent.[10]

Safety and Handling

A detailed comparison of the safety profiles of both solvents is crucial for risk assessment in a laboratory setting.

Hazard CategoryThis compoundDiethyl Ether
GHS Pictograms Flammable Liquid, Acute Toxicity (Inhalation), Hazardous to the Aquatic EnvironmentFlammable Liquid, Acute Toxicity (Oral), Specific Target Organ Toxicity
Hazard Statements H332: Harmful if inhaled. H411: Toxic to aquatic life with long lasting effects.H224: Extremely flammable liquid and vapour. H302: Harmful if swallowed. H336: May cause drowsiness or dizziness. EUH019: May form explosive peroxides.
Precautionary Statements P261: Avoid breathing mist or vapours. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P240: Ground/bond container and receiving equipment. P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
Personal Protective Equipment (PPE) Protective gloves, eye protection, face protection, flame-retardant clothing.Protective gloves, eye protection, face protection, flame-retardant clothing.
Storage Keep container tightly closed in a dry and well-ventilated place.Keep container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition. Store under inert gas.

Experimental Protocol: Grignard Reaction

The following is a general procedure for a Grignard reaction, a classic example where diethyl ether is the conventional solvent. A discussion on the potential use of this compound is also included.

Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Ketone (e.g., acetone)

  • Anhydrous diethyl ether (or this compound)

  • Iodine crystal (as an initiator)

  • Aqueous acid (e.g., 1 M HCl) for workup

  • Drying agent (e.g., anhydrous magnesium sulfate)

Experimental Workflow:

GrignardWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up Start Dry Glassware and Reagents Add_Mg Add Mg turnings and Iodine Start->Add_Mg Add_Ether Add Anhydrous Diethyl Ether Add_Mg->Add_Ether Add_Halide Slowly add Alkyl Halide in Ether Add_Ether->Add_Halide Grignard_Formation Grignard Reagent Formation Add_Halide->Grignard_Formation Add_Ketone Add Ketone in Ether dropwise Grignard_Formation->Add_Ketone Reaction_Complete Reaction Stirring Add_Ketone->Reaction_Complete Quench Quench with aq. Acid Reaction_Complete->Quench Extract Extract with Ether Quench->Extract Dry Dry Organic Layer Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Isolate Product Evaporate->Product

Figure 2. General workflow for a Grignard synthesis.

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon).

    • Place magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a portion of the anhydrous diethyl ether to the flask.

    • Dissolve the alkyl or aryl halide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

    • Add the remaining halide solution dropwise to maintain a gentle reflux.[4][6] After the addition is complete, the mixture may be stirred and heated to ensure complete reaction.

  • Reaction with the Ketone:

    • Dissolve the ketone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous acid.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, which can then be purified by recrystallization or chromatography.

Considerations for using this compound:

  • Drying: Like diethyl ether, this compound would need to be rigorously dried before use in a Grignard reaction to prevent quenching of the Grignard reagent.

  • Reaction Temperature: Due to its higher boiling point, reactions in this compound could be conducted at higher temperatures, which might be advantageous for less reactive halides. However, this could also lead to an increase in side reactions.

  • Solvent Removal: The higher boiling point of this compound would necessitate removal under reduced pressure, likely requiring a vacuum pump, which may be a consideration for some laboratory setups.

  • Solubility: While expected to be a good solvent for nonpolar compounds, the solubility of the intermediate magnesium alkoxide salt in this compound would need to be considered, as it could affect reaction rates and work-up efficiency.

Conclusion

Diethyl ether remains a widely used and effective solvent for many organic reactions due to its established performance and ease of removal. However, its significant safety hazards, particularly its high flammability and potential for peroxide formation, are major concerns.

References

A Comparative Analysis of 1-Methoxyheptane and Heptane Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the nuanced world of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and process safety. This guide provides a detailed comparative analysis of 1-methoxyheptane, a C8 ether, against a range of C7 alkane isomers: n-heptane, 2-methylhexane, 3-methylhexane, 2,2-dimethylpentane, 2,3-dimethylpentane, 2,4-dimethylpentane, 3,3-dimethylpentane, and 3-ethylpentane. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions on solvent selection.

Physicochemical Properties: A Tabular Comparison

The selection of a solvent often begins with a thorough evaluation of its physical and chemical properties. The following table summarizes key physicochemical data for this compound and the selected heptane isomers.

PropertyThis compoundn-Heptane2-Methylhexane3-Methylhexane2,2-Dimethylpentane2,3-Dimethylpentane2,4-Dimethylpentane3,3-Dimethylpentane3-Ethylpentane
Molecular Formula C₈H₁₈O[1][2]C₇H₁₆[3]C₇H₁₆[4]C₇H₁₆[1]C₇H₁₆[5]C₇H₁₆C₇H₁₆[2]C₇H₁₆C₇H₁₆
Molecular Weight ( g/mol ) 130.23[1][2]100.21100.21[4]100.21[1]100.20[5]100.205100.21[2]100.20100.21
Boiling Point (°C) 150.5[2]98.490[4]92[1]79.2[5]89-90[6]79.2[2]86[7][8]93.3-93.7
Melting Point (°C) -94 (estimate)[2]-90.6-118[4]-119[1]-99.2[5]-135 (estimate)-95[2]-135[7][8]-119.0 to -118.5
Density (g/cm³ at 20°C) 0.78[2]0.6840.679 (at 25°C)[4]0.687[1]0.674 (at 25°C)0.6950.673 (at 25°C)0.693 (at 25°C)[7][8]0.698
Water Solubility InsolubleInsoluble[3]Insoluble[4]Insoluble[1]Insoluble[5]Insoluble[6]Insoluble[2]Soluble in water (5.92 mg/kg at 25°C)[7][8][9][10]Insoluble
Solubility in Organic Solvents SolubleSolubleSoluble in acetone, alcohol, benzene, chloroform, ether, and ligroin[3][4]Readily dissolves in nonpolar organic solvents[1]Good solubility in organic solvents like hexane or diethyl ether[5]Soluble in acetone, alcohol, benzene, chloroform, and etherSoluble in nonpolar organic solvents such as hexane and benzene[2]Soluble in acetone, alcohol, benzene, chloroform, and ether[7][8][9][10]Soluble in alcohol
Flash Point (°C) 35.8[2]-4-3.9--9.4-6.7-12-7-14

Performance Comparison: Ethers vs. Alkanes as Solvents

While direct experimental data comparing this compound to this specific slate of heptane isomers is limited, we can extrapolate their performance based on the general properties of ethers and alkanes.

Polarity and Solubility:

  • This compound: As an ether, this compound possesses a degree of polarity due to the C-O-C bond, making it a polar aprotic solvent.[11] This allows it to dissolve a broader range of compounds, including those with some polarity, compared to the strictly non-polar alkanes.[7] Ethers can act as hydrogen bond acceptors, which contributes to their ability to dissolve a wider array of substances.[12]

  • Heptane Isomers: These are classic non-polar solvents, making them excellent choices for dissolving non-polar compounds like oils, fats, and other hydrocarbons.[13] Their inability to engage in dipole-dipole interactions or hydrogen bonding limits their utility for dissolving polar solutes. The principle of "like dissolves like" is paramount when considering these solvents.[1][5]

Reactivity and Inertness:

  • This compound: Ethers are generally considered to be relatively inert and are often used as solvents for reactions involving strong reagents like Grignard reagents.[11] However, they can form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration.

  • Heptane Isomers: Alkanes are renowned for their chemical inertness, making them suitable as reaction media where the solvent should not participate in the reaction.[13] They are stable and do not pose the same peroxide formation risk as ethers.

Boiling Point and Volatility: The boiling points of the heptane isomers are generally lower than that of this compound.[1][2][4][5][6][7][8] Increased branching in the alkane structure tends to lower the boiling point.[13] This can be an advantage for applications requiring easy solvent removal post-reaction or during purification. Conversely, the higher boiling point of this compound may be beneficial for reactions requiring higher temperatures.

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of these solvents in a laboratory setting, the following experimental protocols are provided as a guide.

Protocol 1: Determination of Solute Solubility

Objective: To quantitatively determine and compare the solubility of a target compound (e.g., an active pharmaceutical ingredient, API) in this compound and the various heptane isomers at different temperatures.

Methodology (Shake-Flask Method):

  • Preparation: Prepare saturated solutions of the target compound in each solvent in separate sealed vials.

  • Equilibration: Agitate the vials in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Analysis: Determine the concentration of the solute in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Data Reporting: Express solubility as a function of temperature (e.g., in mg/mL or mol/L).

Protocol 2: Evaluation of Solvent Effects on Reaction Kinetics

Objective: To compare the effect of this compound and a selected heptane isomer (e.g., n-heptane) on the rate of a model chemical reaction.

Methodology (for a model Sₙ2 reaction):

  • Reaction Setup: Prepare identical reaction mixtures of a substrate (e.g., 1-bromobutane) and a nucleophile (e.g., sodium iodide) in both this compound and n-heptane.

  • Temperature Control: Maintain the reaction vessels at a constant temperature using a thermostatted bath.

  • Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction.

  • Analysis: Analyze the composition of the quenched aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the reactant and product.

  • Kinetic Analysis: Plot the concentration of the reactant versus time to determine the rate constant for the reaction in each solvent.

Protocol 3: Comparative Crystallization Performance

Objective: To assess the suitability of this compound and a selected heptane isomer for the crystallization of a target compound, focusing on yield and crystal morphology.

Methodology:

  • Solubility Screening: Determine the solubility of the compound in each solvent at both room temperature and an elevated temperature to identify a suitable solvent system (a good crystallization solvent should show high solubility at high temperature and low solubility at low temperature).

  • Crystallization: Dissolve the compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Analysis: Calculate the percentage yield and characterize the crystal morphology using microscopy.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for selecting an appropriate solvent for a chemical reaction, a process that can be applied to compare this compound and heptane isomers.

G cluster_0 Solvent Selection Workflow A Define Reaction Requirements (Temperature, Reactant Solubility, Polarity) B Initial Solvent Screening (Physicochemical Properties Table) A->B Input C Solubility Tests (Protocol 1) B->C Candidate Solvents D Small-Scale Reaction Tests C->D Viable Solvents E Analyze Reaction Outcome (Yield, Purity, By-products) D->E Experimental Data F Select Optimal Solvent E->F Optimized Conditions

A generalized workflow for solvent selection in chemical synthesis.

Toxicological Profile: A Comparative Overview

A critical aspect of solvent selection is an understanding of the associated toxicological hazards.

  • This compound: As an ether, potential hazards include the formation of explosive peroxides. While specific toxicity data for this compound is limited, ethers as a class can cause central nervous system depression.

  • Heptane Isomers: Alkanes are generally considered to have low systemic toxicity.[14] The primary hazards are associated with their flammability and, upon aspiration, the potential for chemical pneumonitis. Inhalation of high concentrations of vapors can lead to central nervous system effects such as dizziness and drowsiness.[1] Some studies suggest that branched alkanes may be less toxic than their linear counterparts.[14] For instance, n-hexane is a known neurotoxin, a property not shared to the same extent by its branched isomers. While this is for hexane, it suggests a potential trend.

It is imperative for researchers to consult the specific Safety Data Sheet (SDS) for each compound before use and to handle all solvents in a well-ventilated area with appropriate personal protective equipment.

Conclusion

The choice between this compound and the various heptane isomers is a nuanced decision that depends on the specific requirements of the application.

  • This compound offers the advantage of higher polarity, making it a more versatile solvent for a wider range of solutes. Its higher boiling point can be beneficial for reactions requiring elevated temperatures.

  • Heptane isomers are excellent non-polar solvents, ideal for dissolving non-polar compounds and for use as inert reaction media. Their lower boiling points and reduced risk of peroxide formation are significant practical advantages.

This guide provides a foundational dataset and a framework for the comparative analysis of these solvents. For specific applications, it is highly recommended that researchers conduct their own targeted experiments, using the protocols outlined herein, to determine the optimal solvent for their needs.

References

A Comparative Guide to Purity Validation of 1-Methoxyheptane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1-methoxyheptane purity against other analytical techniques. We present supporting experimental protocols and illustrative data to offer a practical framework for method selection and implementation.

Introduction to this compound and Purity Concerns

This compound (C₈H₁₈O) is a simple alkyl ether with applications as a solvent and in chemical synthesis.[1] Its purity is critical as contaminants can lead to unwanted side reactions, affect reaction kinetics, and compromise the integrity of the final product. Common impurities may arise from the synthesis process, which often involves the reaction of a heptyl halide with a methoxide, or the addition of methanol to heptene.[2] Potential impurities therefore include unreacted starting materials such as 1-bromoheptane and 1-heptene, as well as byproducts like diheptyl ether or isomers of methoxyheptane.

GC-MS for Purity Determination: A Superior Approach

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[3] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column, while the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the ionized molecules and their fragmentation patterns.[4]

Advantages of GC-MS for this compound Purity Analysis:
  • High Sensitivity and Selectivity: GC-MS can detect and identify trace amounts of impurities, even those with similar boiling points to this compound.

  • Definitive Identification: The mass spectrum of an unknown compound provides a unique fingerprint that can be compared against spectral libraries for positive identification.

  • Quantitative Analysis: By using appropriate standards, GC-MS can accurately quantify the amount of each impurity present.

Comparison of Analytical Techniques for Purity Assessment

While GC-MS is a robust method, other techniques can also be employed for purity determination. The following table provides a comparison of GC-MS with Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Separation by volatility and polarity, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Separation by differential partitioning between a mobile and stationary phase.
Strengths High sensitivity for volatile impurities, excellent separation, definitive identification.Provides detailed structural information, non-destructive, absolute quantification (qNMR).Suitable for non-volatile and thermally labile compounds, robust and reproducible.
Weaknesses Requires volatile and thermally stable analytes.Lower sensitivity for trace impurities, potential for signal overlap.May require a chromophore for UV detection, less definitive identification than MS.
Sample Type Volatile and semi-volatile liquids and gases.Soluble compounds.Soluble compounds, including non-volatile and thermally sensitive ones.
Typical Limit of Detection Low ppm to ppb range.~0.1% for routine analysis.ppm range.

Experimental Protocol: GC-MS Validation of this compound Purity

This section details a representative experimental protocol for the determination of this compound purity by GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable volatile solvent of high purity, such as hexane or dichloromethane.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 5 minutes.
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of specific impurities can be performed using external or internal standards.

Illustrative Experimental Data

The following table presents hypothetical data from a GC-MS analysis of a this compound sample, demonstrating the separation and identification of potential impurities.

Peak No.Retention Time (min)Compound NameKey Mass Fragments (m/z)Area %
14.51-Heptene (impurity)41, 56, 980.15
28.2This compound 45, 59, 73, 101, 130 99.75
39.51-Bromoheptane (impurity)41, 55, 97, 178, 1800.10

Note: This data is for illustrative purposes only and actual results may vary.

Visualizing the Workflow and Logic

To further clarify the experimental and analytical process, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound dilute Dilute with Hexane weigh->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate identify Identify Impurities (MS Library) chromatogram->identify quantify Calculate Purity integrate->quantify report Purity Report identify->report quantify->report

Caption: Experimental workflow for GC-MS purity validation.

Purity_Logic cluster_input Input Data cluster_calculation Calculation cluster_output Result total_area Total Peak Area purity_calc Purity (%) = (Main Peak Area / Total Peak Area) * 100 total_area->purity_calc main_peak_area This compound Peak Area main_peak_area->purity_calc purity_value Purity Value purity_calc->purity_value

References

Spectroscopic Scrutiny: A Comparative Analysis of 1-Methoxyheptane and 2-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of isomeric structures is paramount. This guide provides an objective spectroscopic comparison of 1-Methoxyheptane and 2-Methoxyheptane, offering a detailed examination of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented is supported by predicted data and established spectroscopic principles, providing a valuable resource for distinguishing between these two isomers.

The structural difference between this compound and 2-Methoxyheptane, though subtle, results in distinct spectroscopic fingerprints. In this compound, the methoxy group is positioned at the terminus of the heptyl chain, whereas in 2-Methoxyheptane, it is located on the second carbon. This variation in the placement of the ether linkage significantly influences the chemical environment of nearby atoms, leading to unique spectral features that allow for their unambiguous identification.

Comparative Spectroscopic Data

To facilitate a clear comparison, the predicted spectroscopic data for this compound and 2-Methoxyheptane are summarized in the tables below. These tables provide a quantitative overview of the key spectral features for each technique.

¹H NMR Spectral Data
Assignment This compound (Predicted) 2-Methoxyheptane (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
-OCH₃3.30 (s, 3H)3.32 (s, 3H)
-OCH- or -OCH₂-3.38 (t, 2H)3.45 (sextet, 1H)
-CH₂- adjacent to OCH₂1.57 (quintet, 2H)-
-CH₂- adjacent to OCH-1.45 (m, 2H)
Other -CH₂-1.29-1.35 (m, 8H)1.28-1.33 (m, 6H)
Terminal -CH₃0.89 (t, 3H)0.90 (t, 3H)
-CH₃ adjacent to OCH-1.10 (d, 3H)
¹³C NMR Spectral Data
Assignment This compound (Predicted) 2-Methoxyheptane (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
-OCH₃58.656.5
-OCH- or -OCH₂-72.977.5
-CH- adjacent to OCH-19.8
C1 or C229.839.5
C2 or C326.323.0
C3 or C429.328.1
C4 or C531.932.0
C5 or C622.722.7
C6 or C714.114.1
IR Spectral Data
Vibrational Mode This compound (Predicted) 2-Methoxyheptane (Predicted)
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
C-H stretch (alkane)2850-2960 (strong, sharp)2850-2960 (strong, sharp)
C-O stretch (ether)1090-1150 (strong, sharp)1090-1150 (strong, sharp)
C-H bend (alkane)1375-1470 (variable)1375-1470 (variable)
Mass Spectrometry Data
Feature This compound 2-Methoxyheptane
Molecular Ion (M⁺)m/z 130m/z 130
Base Peakm/z 45m/z 59
Key Fragmentsm/z 115, 87, 71, 59, 43m/z 115, 101, 87, 71, 43

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of either this compound or 2-Methoxyheptane is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 400 MHz or higher. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio. The spectral width is set to cover the range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample (this compound or 2-Methoxyheptane) is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

  • Data Acquisition: The prepared salt plates are mounted in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated on a capillary column before entering the ion source.

  • Ionization: Electron Ionization (EI) is commonly used. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualizing the Distinction

To further clarify the structural and analytical differences, the following diagrams are provided.

G cluster_1 This compound cluster_2 2-Methoxyheptane 1-MH CH₃-O-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ 2-MH CH₃-CH(OCH₃)-CH₂-CH₂-CH₂-CH₂-CH₃

Caption: Molecular structures of this compound and 2-Methoxyheptane.

G cluster_0 Spectroscopic Analysis Sample Sample Spectrometer Spectrometer Sample->Spectrometer Introduction Ionization/Excitation Ionization/Excitation Spectrometer->Ionization/Excitation Energy Input Detection Detection Ionization/Excitation->Detection Signal Data Processing Data Processing Detection->Data Processing Raw Data Spectrum Spectrum Data Processing->Spectrum Processed Data Interpretation Interpretation Spectrum->Interpretation Analysis

Caption: Generalized workflow for spectroscopic analysis.

A Comparative Analysis of 1-Methoxyheptane and THF as Solvents in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is critical to the success of Grignard reactions, influencing reaction initiation, yield, and safety. Tetrahydrofuran (THF) is a ubiquitous solvent for these organometallic reactions due to its excellent solvating properties for Grignard reagents. However, the pursuit of greener and safer chemical processes has prompted the exploration of alternative solvents. This guide provides a comparative overview of 1-methoxyheptane versus THF for use in Grignard reactions.

It is important to note that while THF is a well-documented and extensively used solvent for Grignard reactions, there is a notable absence of published experimental data specifically detailing the performance of this compound in this application. Therefore, this comparison is based on the known physical and chemical properties of this compound and a theoretical consideration of its potential advantages and disadvantages relative to THF.

Comparative Data of Solvent Properties

A comparison of the key physical and chemical properties of this compound and THF is essential for evaluating their potential performance in Grignard reactions.

PropertyThis compoundTetrahydrofuran (THF)
Molecular Formula C8H18O[1][2]C4H8O
Molecular Weight 130.23 g/mol [1][2]72.11 g/mol
Boiling Point 150.5°C[1][3]66°C
Melting Point -94°C (estimate)[1][2]-108.4°C
Density 0.78 g/cm³[1][3]0.889 g/cm³
Flash Point 35.8°C[1][3]-14°C
Water Solubility LowMiscible
Vapor Pressure 4.87 mmHg at 25°C[1]143 mmHg at 20°C

Theoretical Performance Comparison

Reaction Temperature and Rate:

The significantly higher boiling point of this compound (150.5°C) compared to THF (66°C) is its most distinct feature.[1][3][4] This characteristic suggests that this compound could be advantageous for Grignard reactions that require higher temperatures to initiate or proceed at a reasonable rate.[5][6] Reactions involving less reactive organic halides, such as chlorides, or sterically hindered substrates might benefit from the elevated reaction temperatures achievable with this compound.[5] Conversely, the low boiling point of THF allows for reactions to be conducted at milder temperatures, which can be advantageous for thermally sensitive substrates.[4]

Solubility and Solvation:

Ethers are effective solvents for Grignard reactions because the lone pairs of electrons on the oxygen atom coordinate with the magnesium atom of the Grignard reagent, stabilizing it and keeping it in solution.[6][7] While THF is known for its excellent solvating power due to the accessibility of its oxygen lone pairs, the solvating capability of this compound for Grignard reagents has not been experimentally quantified.[4] As a linear ether, the steric hindrance around the oxygen atom in this compound might be slightly greater than in the cyclic structure of THF, potentially impacting its ability to stabilize the Grignard reagent as effectively.

Safety and Handling:

The higher flash point of this compound (35.8°C) compared to THF (-14°C) indicates that it is less flammable, which is a significant safety advantage in a laboratory and industrial setting.[1][3] Furthermore, ethers like THF have a propensity to form explosive peroxides upon storage and exposure to air. While the peroxide-forming tendency of this compound is not well-documented, it is a general concern for all ether solvents. The lower volatility of this compound, as indicated by its lower vapor pressure, may also reduce inhalation exposure risks.[1]

Work-up and Product Isolation:

THF is fully miscible with water, which can sometimes complicate the aqueous work-up of Grignard reactions, often requiring the use of an additional extraction solvent. The presumed low water solubility of this compound could simplify the work-up process by facilitating phase separation, potentially eliminating the need for an additional organic solvent.

Experimental Protocols

The following is a generalized experimental protocol for a Grignard reaction. This protocol would require significant optimization for a new solvent system like this compound.

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Anhydrous ether solvent (THF or this compound)

  • Electrophile (e.g., benzaldehyde)

  • Iodine crystal (for initiation)

  • Anhydrous work-up solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. Magnesium turnings and a small crystal of iodine are placed in the flask.

  • Initiation: A small portion of the organic halide, dissolved in the anhydrous ether solvent, is added to the magnesium turnings. The reaction may be gently warmed to initiate. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Formation of Grignard Reagent: The remaining solution of the organic halide is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: The Grignard reagent solution is cooled to an appropriate temperature (e.g., 0°C). A solution of the electrophile in the anhydrous ether solvent is then added dropwise. The reaction mixture is stirred for a specified time to allow for complete reaction.

  • Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel.

  • Extraction and Isolation: The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by an appropriate method, such as distillation or column chromatography.

Visualizing the Grignard Reaction Workflow

The logical workflow for a typical Grignard reaction is depicted in the following diagram.

Grignard_Reaction_Workflow A Reactant Preparation (Mg, Organic Halide, Solvent) B Grignard Reagent Formation (Initiation and Reflux) A->B C Reaction with Electrophile B->C D Aqueous Work-up (Quenching) C->D E Extraction and Drying D->E F Solvent Removal E->F G Product Purification (Distillation/Chromatography) F->G H Final Product G->H

Caption: Logical workflow of a typical Grignard reaction.

Conclusion

While THF remains a well-established and effective solvent for a wide range of Grignard reactions, the theoretical analysis of this compound's properties suggests it could be a viable alternative, particularly for reactions requiring higher temperatures. Its higher boiling point, higher flash point, and potentially simplified work-up due to low water solubility are notable advantages. However, the lack of experimental data on its performance, including its ability to stabilize Grignard reagents and its impact on reaction yields and kinetics, necessitates empirical investigation. Researchers and professionals in drug development are encouraged to consider these factors and conduct small-scale trials to evaluate the suitability of this compound for their specific applications.

References

Cross-Validation of Analytical Results for 1-Methoxyheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical results for 1-Methoxyheptane and a structurally similar alternative, 1-Methoxyhexane. The objective is to offer a framework for the cross-validation of analytical data for these aliphatic ethers, which are relevant in various research and development settings, including their use as solvents, reagents, or potential metabolites in drug discovery. Due to the limited availability of publicly accessible, citable experimental data for this compound, this guide utilizes a combination of available experimental data for 1-Methoxyhexane and theoretical or compiled data for this compound to illustrate the cross-validation process.

Data Presentation: A Comparative Overview

The following tables summarize key physical and analytical parameters for this compound and 1-Methoxyhexane. Direct experimental cross-validation requires a consistent set of analytical conditions. While such a complete dataset is not publicly available, this comparison serves as a valuable reference.

Table 1: Physical and Chemical Properties

PropertyThis compound1-MethoxyhexaneSource
CAS Number 629-32-34747-07-3[1][2][3]
Molecular Formula C₈H₁₈OC₇H₁₆O[1][3]
Molecular Weight 130.23 g/mol 116.20 g/mol [1][3]
Boiling Point 150.5 °C at 760 mmHg126.1 °C[2][3]
Density 0.78 g/cm³Not readily available[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterThis compound1-MethoxyhexaneSource
Major Mass Fragments (m/z) Data not readily available in citable format. Expected fragments include [M]+, [M-CH₃]+, [M-C₇H₁₅]+, and fragments from alkyl chain cleavage.45, 56, 71, 87, 116 ([M]+)[4][5]
Base Peak (m/z) Not readily available45[4][5]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted/Typical)

ParameterThis compound1-Methoxyhexane
¹H NMR (CDCl₃, δ in ppm) ~3.3 (s, 3H, -OCH₃), ~3.4 (t, 2H, -OCH₂-), ~1.5 (m, 2H), ~1.3 (m, 8H), ~0.9 (t, 3H, -CH₃)~3.3 (s, 3H, -OCH₃), ~3.4 (t, 2H, -OCH₂-), ~1.5 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, δ in ppm) ~58 (-OCH₃), ~72 (-OCH₂-), ~32, ~29, ~26, ~23, ~14 (alkyl carbons)~58 (-OCH₃), ~72 (-OCH₂-), ~32, ~26, ~23, ~14 (alkyl carbons)

Table 4: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Typical)

Vibrational ModeThis compound (Expected Range, cm⁻¹)1-Methoxyhexane (Expected Range, cm⁻¹)
C-H stretch (alkane) 2850-29602850-2960
C-O stretch (ether) 1070-11501070-1150
CH₂ bend 1450-14701450-1470
CH₃ bend 1375-13851375-1385

Experimental Protocols

Detailed experimental protocols are essential for reproducible and comparable analytical results. The following are generalized protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a sample and to determine the mass-to-charge ratio of the fragments of this compound and its alternative.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the analyte (this compound or 1-Methoxyhexane) in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100 ppm.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the chromatogram and analyze the corresponding mass spectra. Compare the fragmentation patterns with known databases (e.g., NIST library) and with the results obtained for the alternative compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound and its alternative by analyzing the chemical environment of their protons and carbon atoms.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected range (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the different protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound and its alternative by analyzing their infrared absorption spectra.

Instrumentation:

  • FT-IR spectrometer with a suitable sampling accessory (e.g., attenuated total reflectance - ATR, or salt plates for neat liquid).

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C-H alkane stretches, C-O ether stretch).

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validation and a conceptual representation of an analytical workflow.

CrossValidationWorkflow cluster_data_acquisition Data Acquisition cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis & Comparison cluster_validation Validation A This compound (Analyte) GCMS GC-MS A->GCMS NMR NMR A->NMR FTIR FT-IR A->FTIR B 1-Methoxyhexane (Alternative) B->GCMS B->NMR B->FTIR CompareSpectra Compare Spectra & Fragmentation Patterns GCMS->CompareSpectra CompareShifts Compare Chemical Shifts & Coupling Constants NMR->CompareShifts CompareBands Compare Absorption Bands FTIR->CompareBands Validation Cross-Validation (Consistency Check) CompareSpectra->Validation CompareShifts->Validation CompareBands->Validation

Caption: Cross-validation workflow for analytical results.

AnalyticalWorkflow start Start: Sample Preparation instrument Instrumental Analysis (e.g., GC-MS, NMR, FT-IR) start->instrument Injection/ Measurement data_proc Data Processing instrument->data_proc Raw Data interpretation Spectral Interpretation data_proc->interpretation Processed Spectra reporting Reporting & Comparison interpretation->reporting Identified Features

Caption: A generalized analytical workflow diagram.

References

1-Methoxyheptane: A Comparative Analysis Against Leading Green Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of sustainable chemistry, the selection of an appropriate solvent is a critical decision that influences reaction efficiency, product purity, and environmental impact. This guide provides a comparative benchmark of 1-methoxyheptane against other prominent green solvents, offering a quantitative analysis of their physicochemical properties. Due to a lack of publicly available experimental data on the performance of this compound in specific chemical applications, this guide will focus on a detailed comparison of its physical and safety-related properties against established green solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME).

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of this compound, 2-MeTHF, and CPME, providing a basis for solvent selection based on physical characteristics.

PropertyThis compound2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)
Molecular Formula C8H18O[1][2]C5H10OC6H12O
Molecular Weight ( g/mol ) 130.23[1][2]86.13100.16
Boiling Point (°C) 150.5[1]78-80106
Melting Point (°C) -94 (estimate)[1]-136< -140
Density (g/cm³ at 20°C) 0.78[1]0.8550.86
Flash Point (°C) 35.8[1]-11-1
LogP (octanol/water) 2.60320[1]1.11.5
Water Solubility Not available14 g/100 mL (20°C)1.1% (w/w)
Vapor Pressure (mmHg at 25°C) 4.87[1]14539

Performance and Applications: A Data Gap

A comprehensive literature search for experimental data benchmarking this compound's performance as a solvent in common organic reactions (e.g., Grignard reactions, Suzuki couplings) or extraction processes did not yield any specific results. While the physicochemical properties of this compound suggest its potential as a higher-boiling, non-polar aprotic solvent, there is a clear absence of published studies evaluating its efficacy, reaction kinetics, or product yields in comparison to established green solvents like 2-MeTHF and CPME.

This data gap prevents a direct, evidence-based comparison of this compound's performance. Researchers are encouraged to conduct their own solvent screening studies to evaluate this compound for their specific applications.

Experimental Protocols: A General Framework for Solvent Screening

In the absence of specific experimental data for this compound, a general protocol for solvent screening in a chemical reaction is provided below. This can be adapted to benchmark this compound against other solvents.

Objective: To evaluate the effect of different solvents on the yield and purity of a model chemical reaction.

Materials:

  • Reactants and catalyst for the chosen model reaction.

  • A selection of solvents to be tested, including this compound, 2-MeTHF, CPME, and a standard (non-green) solvent for baseline comparison.

  • Standard laboratory glassware and equipment (e.g., reaction flasks, condensers, magnetic stirrers, heating mantles).

  • Analytical equipment for reaction monitoring and product analysis (e.g., TLC, GC, HPLC, NMR).

Procedure:

  • Reaction Setup: In parallel, set up identical reactions in each of the chosen solvents. Ensure all other reaction parameters (temperature, reaction time, stoichiometry of reactants and catalyst) are kept constant.

  • Reaction Monitoring: Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC or GC) at regular intervals.

  • Work-up: Upon completion, quench the reactions and perform a standardized work-up procedure for all samples. This may include extraction, washing, and drying of the organic phase.

  • Product Isolation and Characterization: Isolate the desired product from each reaction mixture, for example, by column chromatography.

  • Data Analysis: Determine the yield and purity of the isolated product from each reaction. Compare the results obtained in this compound with those from the other solvents.

Logical Workflow for Solvent Selection

The process of selecting a green solvent for a particular application can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates a simplified decision-making process.

Solvent_Selection_Workflow A Define Application Requirements (e.g., Reaction Type, Temperature, Polarity) B Identify Potential Green Solvents A->B C Evaluate Physicochemical Properties (Boiling Point, Density, Polarity, etc.) B->C D Assess Safety, Health, and Environmental (SHE) Profiles B->D E Review Existing Performance Data (Yields, Reaction Rates, etc.) C->E D->E F Conduct Experimental Screening E->F G Select Optimal Green Solvent F->G

Caption: A simplified workflow for green solvent selection.

Conclusion

Based on its physicochemical properties, this compound presents itself as a potential green solvent alternative, particularly for applications requiring a higher boiling point than commonly used ethers like 2-MeTHF. Its relatively high flash point compared to other ethers is also a favorable safety attribute. However, the current lack of published performance data is a significant limitation to its widespread adoption. Further research and experimental validation are crucial to fully assess the viability of this compound as a green solvent and to understand its performance characteristics in comparison to established alternatives. Researchers are encouraged to include this compound in their solvent screening protocols to contribute to the growing body of knowledge on sustainable chemical practices.

References

A Comparative Guide to the Quantitative Analysis of 1-Methoxyheptane in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of components within a mixture is paramount for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of two primary analytical techniques for the quantitative analysis of 1-methoxyheptane: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by established analytical principles and typical performance data for similar ether compounds.

Methodology Comparison: GC vs. HPLC

The selection of an appropriate analytical method hinges on the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and sample throughput. This compound is a volatile ether, which makes Gas Chromatography a primary candidate for its analysis.[1][2] However, High-Performance Liquid Chromatography can also be adapted for this purpose, particularly when dealing with complex matrices or when GC instrumentation is unavailable.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds.[3] In GC, a gaseous mobile phase carries the sample through a stationary phase, and separation is achieved based on the differential partitioning of the analytes between the two phases.[4] For the analysis of ethers like this compound, Flame Ionization Detection (FID) and Mass Spectrometry (MS) are common detectors that offer high sensitivity.[3][4]

High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a stationary phase.[5] While HPLC is often employed for non-volatile or thermally sensitive compounds, it can be used for ethers.[1][4] Since this compound lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) would be necessary.[6]

A logical approach to selecting the most suitable method is outlined in the decision tree below.

A Start: Quantify this compound B Is the sample volatile and thermally stable? A->B C Gas Chromatography (GC) is preferred B->C Yes D High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a viable alternative B->D No E High sensitivity required? C->E H End D->H F GC with Mass Spectrometry (GC-MS) E->F Yes G GC with Flame Ionization Detection (GC-FID) E->G No F->H G->H

Figure 1. Decision tree for selecting an analytical method for this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the typical performance parameters for the quantitative analysis of an ether compound using GC-FID and a representative HPLC-RID method. These parameters are crucial for evaluating the suitability of a method based on the guidelines from the International Council for Harmonisation (ICH) Q2(R1).[6]

Table 1: Representative Method Validation Parameters for an Ether using Gas Chromatography-Flame Ionization Detection (GC-FID)

ParameterResultAcceptance Criteria (Typical)
Linearity (R²)>0.999≥ 0.995
Accuracy (% Recovery)95-105%80-120%
Precision (% RSD)< 2%≤ 15%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3S/N ≥ 3
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10S/N ≥ 10

Table 2: Representative Method Validation Parameters for an Ether using High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

ParameterResultAcceptance Criteria (Typical)
Linearity (R²)>0.998≥ 0.995
Accuracy (% Recovery)90-110%80-120%
Precision (% RSD)< 5%≤ 15%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3S/N ≥ 3
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10S/N ≥ 10

Experimental Protocols

Below are detailed experimental workflows for the quantitative analysis of this compound using GC-FID and HPLC-RID.

cluster_0 General Workflow A Sample Preparation (Dilution in appropriate solvent) C Instrument Setup (GC-FID or HPLC-RID) A->C B Standard Preparation (Calibration standards of this compound) B->C D Data Acquisition (Chromatogram generation) C->D E Data Analysis (Peak integration and quantification) D->E F Result Reporting E->F

Figure 2. General experimental workflow for quantitative analysis.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the routine quantitative analysis of this compound in various matrices.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Standard and Sample Preparation :

    • Standard Stock Solution : Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).

    • Working Standard Solutions : Prepare a series of working standards by diluting the stock solution to cover the desired concentration range.

    • Sample Solution : Dilute the sample mixture with the same solvent used for the standards to a concentration within the calibration range.

  • GC-FID Conditions :

    • Carrier Gas : Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Detector Temperature : 280 °C.

    • Injection Volume : 1 µL.

    • Split Ratio : Typically 20:1 to 50:1.[7]

  • Data Analysis : Identify the this compound peak based on its retention time compared to the standards. Quantify the amount of this compound in the sample using an external standard calibration curve.

Protocol 2: High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID)

This method is an alternative for the analysis of this compound, especially when the sample matrix is not suitable for GC.

  • Instrumentation : An HPLC system equipped with a refractive index detector (RID), a pump, and an appropriate column (e.g., C18, 150 mm x 4.6 mm ID, 5 µm particle size).

  • Standard and Sample Preparation :

    • Standard Stock Solution : Prepare a stock solution of this compound in the mobile phase.

    • Working Standard Solutions : Create a series of working standards by diluting the stock solution with the mobile phase.

    • Sample Solution : Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm filter, and degas before injection.[6]

  • HPLC-RID Conditions :

    • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 20 µL.

    • RID Parameters : The detector must be allowed to warm up and stabilize for an extended period to achieve a stable baseline. The reference cell should be flushed with the mobile phase.[6]

  • Data Analysis : Identify the this compound peak based on its retention time. Quantify the concentration using the calibration curve generated from the working standard solutions.

Conclusion

For the quantitative analysis of this compound in a mixture, Gas Chromatography is generally the more suitable technique due to the volatile nature of the analyte.[1] GC-FID offers excellent sensitivity and robustness for routine analysis. In cases where higher specificity is required, particularly in complex matrices, GC-MS would be the method of choice. HPLC-RID presents a viable, albeit typically less sensitive, alternative for situations where GC is not feasible. The choice between these methods should be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[4] Proper method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the obtained results.[8][9]

References

A Comparative Analysis of the Boiling Points of C8H18O Ethers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethers with the molecular formula C8H18O are a diverse group of isomers that find varied applications in research and industry, including as solvents, reaction media, and potential components in pharmaceutical formulations. Their physical properties, particularly the boiling point, are critical parameters that influence their suitability for specific applications, affecting everything from reaction kinetics to purification processes and final product stability. This guide provides a comprehensive comparison of the boiling points of various C8H18O ether isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and use of these compounds.

Factors Influencing the Boiling Points of Ethers

The boiling point of an ether is primarily determined by the strength of its intermolecular forces. Unlike alcohols, ethers cannot act as hydrogen bond donors, which results in significantly lower boiling points compared to their isomeric alcohols.[1][2] The key intermolecular forces at play in ethers are dipole-dipole interactions and London dispersion forces.

The C-O-C bond in ethers is polar, creating a net dipole moment that leads to dipole-dipole attractions between molecules.[1] However, the dominant intermolecular force, especially in ethers with larger alkyl chains like C8H18O isomers, is the London dispersion force. The strength of these forces is influenced by the molecule's surface area and polarizability.

Key structural factors that affect the boiling points of C8H18O ethers include:

  • Molecular Weight: All C8H18O isomers have the same molecular weight (130.23 g/mol ).

  • Chain Length and Branching: Linear alkyl chains have a larger surface area compared to branched chains of the same carbon number. This allows for stronger van der Waals forces and consequently, higher boiling points. Increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular interactions and thus lowering the boiling point.

  • Position of the Oxygen Atom: The position of the ether oxygen atom can influence the symmetry and overall shape of the molecule, which in turn can subtly affect the strength of intermolecular forces.

Comparison of Boiling Points of C8H18O Ether Isomers

The following table summarizes the experimentally determined boiling points of a range of C8H18O ether isomers. The data clearly illustrates the impact of structural differences on this critical physical property.

Ether IsomerStructureBoiling Point (°C)
Linear Ethers
Di-n-butyl etherCH3(CH2)3-O-(CH2)3CH3142.4[3]
Propyl pentyl etherCH3(CH2)4-O-(CH2)2CH3142.2[4]
Ethyl hexyl etherCH3(CH2)5-O-CH2CH3142[5]
Methyl heptyl etherCH3(CH2)6-O-CH3150[6]
Branched Ethers
Di-sec-butyl ether(CH3CH2CH(CH3))-O-(CH(CH3)CH2CH3)121-122
Diisobutyl ether((CH3)2CHCH2)-O-(CH2CH(CH3)2)122-124[7]
Di-tert-butyl ether(CH3)3C-O-C(CH3)3107.2[8][9]

Experimental Protocol for Boiling Point Determination

The following is a detailed methodology for the accurate determination of the boiling points of C8H18O ethers, adapted from established laboratory procedures and standards such as ASTM D1120.[10][11][12]

Apparatus:

  • Thiele tube or a similar heating apparatus (e.g., oil bath with a stirrer)

  • Micro-test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (calibrated, with appropriate range)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Liquid for the heating bath (e.g., mineral oil or silicone oil)

  • Boiling chips (optional, for larger sample volumes)

Procedure:

  • Sample Preparation: Place approximately 0.5 mL of the C8H18O ether isomer into the micro-test tube.

  • Capillary Tube Insertion: Place the capillary tube, with its sealed end pointing upwards, into the micro-test tube containing the sample.

  • Apparatus Assembly: Attach the micro-test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the thermometer and the attached test tube into the heating bath in the Thiele tube. The heating liquid should cover the sample but remain below the opening of the test tube.

  • Observation: Begin heating the side arm of the Thiele tube gently. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Determining the Boiling Point: Continue to heat gently until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, stop heating and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

  • Recording: Record the temperature to the nearest 0.1 °C. For high accuracy, repeat the determination two more times and calculate the average boiling point.

Visualization of Structure-Boiling Point Relationship

The following diagram, generated using Graphviz, illustrates the logical relationship between the structural characteristics of C8H18O ethers and their resulting boiling points.

Boiling_Point_Comparison cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_boilingpoint Boiling Point Linear_Chain Linear Alkyl Chains Strong_VdW Stronger van der Waals Forces Linear_Chain->Strong_VdW Larger Surface Area Branched_Chain Branched Alkyl Chains Weak_VdW Weaker van der Waals Forces Branched_Chain->Weak_VdW Smaller Surface Area High_BP Higher Boiling Point Strong_VdW->High_BP More Energy to Overcome Low_BP Lower Boiling Point Weak_VdW->Low_BP Less Energy to Overcome

Caption: Relationship between ether structure and boiling point.

Conclusion

The boiling points of C8H18O ethers are highly dependent on their molecular structure. Linear isomers, such as di-n-butyl ether and methyl heptyl ether, exhibit higher boiling points due to their larger surface areas, which allow for more significant London dispersion forces. In contrast, branched isomers like di-tert-butyl ether have considerably lower boiling points because their compact, spherical shapes minimize intermolecular contact. This comprehensive comparison and the provided experimental protocol offer valuable guidance for researchers and professionals in selecting the appropriate C8H18O ether isomer for their specific needs, ensuring optimal performance and safety in their laboratory and development work.

References

A Comparative Guide to the Isomeric Purity Assessment of Methoxyheptanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization and quantification of isomers are critical for ensuring the quality, efficacy, and safety of chemical products. Methoxyheptane, with its constitutional isomers 2-methoxyheptane, 3-methoxyheptane, and 4-methoxyheptane, presents a common analytical challenge: to differentiate and quantify structurally similar compounds. This guide provides a comparative analysis of the two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This document outlines detailed experimental protocols, presents comparative data, and offers a logical workflow for selecting the appropriate methodology for your research needs. The data presented herein are representative examples derived from established analytical principles to illustrate the comparative performance of each technique.

Comparative Analysis of Analytical Techniques

The choice between Gas Chromatography and NMR spectroscopy for the isomeric purity assessment of methoxyheptanes depends on the specific analytical requirements, such as the need for quantitative accuracy, structural confirmation, and sample throughput.

ParameterGas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Separation and quantification of volatile isomers.Structural elucidation and quantification of isomers.
Separation Principle Differential partitioning between a stationary phase and a mobile gas phase based on boiling point and polarity.Differences in the magnetic properties of atomic nuclei in distinct chemical environments.
Key Advantages - High-resolution separation of closely related isomers.- Excellent sensitivity for trace impurity detection.- High quantitative accuracy with a Flame Ionization Detector (FID).- Provides unambiguous structural information.- Non-destructive technique.- Primary quantitative method (qNMR) without the need for identical standards.
Limitations - Co-elution of isomers can occur, requiring careful method development.- Identification relies on retention time comparison with standards.- Lower sensitivity compared to GC.- Complex spectra for mixtures may require advanced techniques for interpretation.
Typical Limit of Quantification (LOQ) ~0.05%~0.5%

Experimental Protocols

Detailed methodologies for the analysis of methoxyheptane isomers using GC-FID and ¹H NMR are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for the separation and quantification of 2-, 3-, and 4-methoxyheptane.

a) Sample Preparation:

  • Prepare a stock solution of the methoxyheptane isomer mixture at a concentration of 1000 µg/mL in a suitable volatile solvent (e.g., hexane).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve a precisely weighed amount in the solvent to achieve a concentration within the calibration range.

b) GC-FID Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A more polar column (e.g., DB-WAX) could also be explored for alternative selectivity.

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

c) Data Analysis:

The isomeric purity is determined by calculating the relative peak areas of the isomers in the chromatogram. For accurate quantification, a calibration curve for each isomer should be generated. The expected elution order on a non-polar column is primarily based on boiling points. Generally, more branched or centrally substituted isomers have lower boiling points. Therefore, the expected elution order would be 4-methoxyheptane, followed by 3-methoxyheptane, and then 2-methoxyheptane.

Table 1: Representative GC-FID Data for Methoxyheptane Isomers

IsomerExpected Retention Time (min)Limit of Quantification (LOQ) (%)
4-Methoxyheptane12.50.05
3-Methoxyheptane12.80.05
2-Methoxyheptane13.20.05

Note: Retention times are illustrative and will vary based on the specific instrument and conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This method provides structural confirmation and quantification of the methoxyheptane isomers.

a) Sample Preparation:

  • Dissolve approximately 10-20 mg of the methoxyheptane sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., 1,3,5-trichlorobenzene) for quantitative analysis (qNMR).

  • Transfer the solution to a 5 mm NMR tube.

b) NMR Spectrometer Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis, should be at least 5 times the longest T1 of the signals of interest).

    • Acquisition Time: 4 seconds.

    • Spectral Width: 20 ppm.

c) Data Analysis:

The identification of each isomer is based on the unique chemical shifts and splitting patterns of the protons, particularly the methoxy group and the proton on the carbon bearing the methoxy group. Quantitative analysis is performed by comparing the integral of a characteristic signal for each isomer to the integral of the internal standard. Methoxy groups typically appear as a singlet between 3.3 and 3.4 ppm.[1] The proton on the carbon attached to the oxygen will have a distinct chemical shift and multiplicity for each isomer.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for Methoxyheptane Isomers in CDCl₃

Proton2-Methoxyheptane3-Methoxyheptane4-Methoxyheptane
-OCH₃ ~3.35 (s)~3.32 (s)~3.30 (s)
H on C-O ~3.4 (sextet)~3.2 (quintet)~3.1 (quintet)
-CH₃ (terminal) ~0.9 (t)~0.9 (t)~0.9 (t)
-CH₃ (on C-O) ~1.1 (d)--
Alkyl Chain -CH₂- ~1.2-1.6 (m)~1.2-1.6 (m)~1.2-1.6 (m)

Note: These are predicted chemical shifts based on general principles. Actual values may vary slightly.

Workflow and Pathway Diagrams

The selection of an appropriate analytical technique and the subsequent workflow can be visualized to aid in decision-making.

Isomeric_Purity_Workflow Isomeric Purity Assessment Workflow for Methoxyheptanes cluster_start cluster_decision cluster_paths cluster_methods cluster_analysis cluster_end start Sample containing Methoxyheptane Isomers decision Primary Analytical Goal? start->decision quant High Sensitivity Quantification (Trace Impurity Analysis) decision->quant Quantification struct Unambiguous Structural Confirmation & Quantification of Major Components decision->struct Structure gc Gas Chromatography (GC-FID) quant->gc nmr NMR Spectroscopy (¹H, ¹³C, qNMR) struct->nmr gc_analysis Retention Time Comparison & Peak Area Integration gc->gc_analysis nmr_analysis Chemical Shift & Coupling Analysis & Integral Comparison nmr->nmr_analysis end Isomeric Purity Report gc_analysis->end nmr_analysis->end

Caption: Decision workflow for selecting an analytical technique.

Conclusion

Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are powerful techniques for the isomeric purity assessment of methoxyheptanes. GC-FID offers superior sensitivity and is ideal for quantifying trace isomeric impurities, provided that adequate separation is achieved and reference standards are available. NMR spectroscopy, on the other hand, provides definitive structural information, allowing for the unambiguous identification of each isomer and offering a primary method of quantification without the need for isomer-specific calibration standards, albeit with lower sensitivity.

For a comprehensive analysis, a combined approach is often recommended. GC can be used for initial screening and quantification, while NMR can be employed to confirm the identity of the observed peaks and to provide an independent quantitative measure. The choice of methodology should be guided by the specific requirements of the research, including the expected concentration of isomers and the need for structural verification.

References

Safety Operating Guide

Proper Disposal of 1-Methoxyheptane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal and Safety Information

Proper disposal of 1-methoxyheptane is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This chemical, a flammable liquid and potential peroxide-former, must be managed as a hazardous waste. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazardous Waste Classification

Based on its physical and chemical properties, this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) due to its ignitability.

Property Value RCRA Hazardous Waste Classification
Flash Point35.8°C (96.4°F)D001: Ignitable Waste (Flash point < 140°F / 60°C)[1]
ToxicityToxic to aquatic life with long-lasting effects.Further testing (Toxicity Characteristic Leaching Procedure) may be required depending on local regulations, but it should be handled as a hazardous waste regardless.
Peroxide FormationAs an ether, it has the potential to form explosive peroxides upon exposure to air and light.Requires special handling and management to mitigate explosion risk.[2][3]

Step-by-Step Disposal Protocol

Adherence to the following procedures is mandatory for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, clean, and chemically compatible waste container as "Hazardous Waste - this compound, D001 (Ignitable Liquid)".

  • The container must be in good condition with a secure, tight-fitting lid.

  • Crucially, do not mix this compound waste with any other waste streams , especially with incompatible chemicals such as strong oxidizing agents.

2. Peroxide Management:

  • Date all containers of this compound upon receipt and upon opening. This is critical for tracking the potential for peroxide formation.

  • If the container has been open for an extended period (typically more than 12 months), or if the date is unknown, it must be tested for the presence of peroxides before disposal.

  • Use peroxide test strips to check for concentrations. If peroxides are present at concentrations greater than 100 ppm, do not handle the waste further and contact your institution's Environmental Health and Safety (EHS) department immediately for specialized disposal procedures.[4]

  • Never allow this compound to evaporate to dryness , as this can concentrate explosive peroxides.

3. Waste Accumulation and Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area must be a cool, dry, and well-ventilated location, away from sources of ignition such as heat, sparks, or open flames.

  • Ensure the container is kept closed at all times, except when adding waste.

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, absorb the this compound with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Place the contaminated absorbent material into a designated hazardous waste container.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.

5. Final Disposal:

  • Once the waste container is full, or if the accumulation time limit set by your institution is reached, arrange for pick-up by a certified hazardous waste disposal contractor.

  • Complete all required hazardous waste manifests and documentation as per your institution's and local regulatory requirements.

  • Under no circumstances should this compound be disposed of down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Waste this compound Generated check_peroxide Peroxide Formation Risk Assessment start->check_peroxide test_peroxide Test for Peroxides check_peroxide->test_peroxide Container opened >12 months or date unknown collect_waste Collect in Labeled Hazardous Waste Container (D001 - Ignitable) check_peroxide->collect_waste Container recently opened contact_ehs Contact EHS for Specialized Disposal test_peroxide->contact_ehs Peroxides > 100 ppm test_peroxide->collect_waste Peroxides < 100 ppm store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste spill_check Spill Occurred? store_waste->spill_check manage_spill Follow Spill Management Protocol spill_check->manage_spill Yes final_disposal Arrange for Pickup by Certified Hazardous Waste Contractor spill_check->final_disposal No manage_spill->store_waste

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 1-Methoxyheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Methoxyheptane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and compliant use of this chemical.

Hazard Identification and Classification

This compound is classified as harmful if inhaled and is toxic to aquatic life with long-lasting effects. It is a combustible liquid, and its vapors are heavier than air, which may spread along floors. Vapors can form explosive mixtures with air upon intense heating.

GHS Hazard Statements:

  • H332: Harmful if inhaled.

  • H411: Toxic to aquatic life with long lasting effects.

GHS Precautionary Statements:

  • P261: Avoid breathing mist or vapours.

  • P271: Use only outdoors or in a well-ventilated area.

  • P273: Avoid release to the environment.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • P391: Collect spillage.

  • P501: Dispose of contents/ container to an approved waste disposal plant.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C8H18O[1]
Molecular Weight 130.23 g/mol [1][2]
Physical State Liquid
Boiling Point 150.5°C at 760 mmHg[1]
Flash Point 35.8°C[1]
Density 0.78 g/cm³[1]
Vapor Pressure 4.87 mmHg at 25°C[1]

Operational and Safety Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical for the safe handling of this compound. The following table summarizes the recommended equipment.

Protection TypeSpecific RecommendationsRationale
Eye and Face Wear tightly fitting safety goggles or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]To protect against splashes that can cause eye irritation.
Skin Protection Wear appropriate protective gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex) and clothing to prevent skin exposure.[3][4]To prevent skin contact and irritation.[5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.[4] If vapors or aerosols are generated, respiratory protection is required.To prevent inhalation, which is harmful.
Handling and Storage
  • Handling : Always work under a chemical fume hood. Avoid inhaling the substance or mixture and prevent the generation of vapors and aerosols. Wash hands thoroughly after handling.[3][4]

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from heat, sparks, open flames, and hot surfaces.[5]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. If breathing is difficult, trained personnel may administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower. If irritation persists, get medical attention.[6]
Eye Contact Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[6]
Spill and Disposal Plan

Spill Response

In the event of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5] Use personal protective equipment.[3] Cover drains to prevent entry into waterways. Contain and collect the spillage with a non-combustible absorbent material (e.g., sand, silica gel, universal binder).[3] Place the collected material in a suitable, closed container for disposal.[3]

Waste Disposal

Dispose of this compound and its container as hazardous waste in accordance with local, regional, and national regulations.[7] Do not mix with other waste. Leave the chemical in its original container. Empty containers should be handled as the product itself. Contact a licensed professional waste disposal service for proper disposal.

Workflow for Chemical Spill Response

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess the Situation (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use absorbents, cover drains) ppe->contain collect Collect Absorbed Material contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Area and Equipment dispose->decontaminate report Report the Incident decontaminate->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.